2,5-Dimethylpyrimidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-3-8-5(2)9-6(4)7/h3H,1-2H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKNAXNFIYFMIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332201 | |
| Record name | 2,5-DIMETHYLPYRIMIDIN-4-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73-70-1, 12240-04-9 | |
| Record name | 2,5-Dimethyl-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylpyrimidin-4-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-DIMETHYLPYRIMIDIN-4-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | C.I. Direct Violet 48:1 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYLPYRIMIDIN-4-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1SE9T8ANX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,5-Dimethylpyrimidin-4-amine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2,5-Dimethylpyrimidin-4-amine, a heterocyclic amine of interest in medicinal chemistry and synthetic organic chemistry. This document collates available data on its structure, physicochemical properties, and synthetic approaches.
Chemical Structure and Identifiers
This compound is a substituted pyrimidine ring, which is a core structure in various biologically active compounds. The structure is characterized by methyl groups at positions 2 and 5, and an amine group at position 4.
Table 1: Structural and Chemical Identifiers
| Identifier | Value | Citation |
| IUPAC Name | This compound | [1] |
| CAS Number | 73-70-1 | [1] |
| Molecular Formula | C6H9N3 | [1] |
| SMILES | CC1=CN=C(N=C1N)C | [1] |
| InChI | InChI=1S/C6H9N3/c1-4-3-8-5(2)9-6(4)7/h3H,1-2H3,(H2,7,8,9) | [1] |
| InChIKey | UXKNAXNFIYFMIB-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, formulation, and application in research and development. The data available is summarized below.
Table 2: Physicochemical Properties
| Property | Value | Notes | Citation |
| Molecular Weight | 123.16 g/mol | Computed | [1][2] |
| Monoisotopic Mass | 123.079647300 Da | Computed | [1] |
| Melting Point | Data Not Available | No experimental data found. | |
| Boiling Point | Data Not Available | No experimental data found. | |
| Solubility (Predicted) | 4.01 mg/mL | Predicted value. | [3] |
| XlogP | 0.6 | Computed | [1] |
Synthesis Methodology
Experimental Protocol: General Synthesis of 4-Aminopyrimidines
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the β-dicarbonyl precursor, 2-methyl-3-oxobutanal (not commercially available, would need to be synthesized in a prior step), and a suitable solvent such as ethanol.
-
Add an equimolar amount of a guanidine salt (e.g., guanidine hydrochloride or guanidine carbonate).
-
Add a base, such as sodium ethoxide or sodium carbonate, to the mixture to facilitate the condensation reaction. The choice and amount of base are critical and depend on the guanidine salt used.
-
-
Reaction Conditions:
-
The reaction mixture is typically heated to reflux.
-
The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water and the pH is adjusted to be basic to precipitate the product.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) or by column chromatography on silica gel.
-
-
Characterization:
-
The structure and purity of the final compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain detailing the biological activity, mechanism of action, or involvement in signaling pathways for this compound. Pyrimidine derivatives, as a class of compounds, are known to exhibit a wide range of biological activities, including roles as enzyme inhibitors and receptor antagonists.[6][7] However, without specific experimental data for the title compound, any depiction of a biological pathway would be speculative.
Logical and Experimental Workflows
To provide a mandatory visualization, the following diagrams illustrate a generalized experimental workflow for the synthesis and characterization of this compound, as well as a logical diagram for hit-to-lead optimization in a drug discovery context, a common application for novel pyrimidine structures.
References
- 1. This compound | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. 73-70-1 | this compound | Amines | Ambeed.com [ambeed.com]
- 4. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 5. Pyrimidine synthesis [organic-chemistry.org]
- 6. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipyrimidine amines: a novel class of chemokine receptor type 4 antagonists with high specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,5-Dimethylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Dimethylpyrimidin-4-amine, a pyrimidine derivative of interest in chemical and pharmaceutical research. The document details its chemical identity, including its IUPAC name and a wide array of synonyms, alongside a compilation of its physicochemical properties. A representative synthetic protocol, derived from established methodologies for analogous structures, is presented. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of pyrimidine-based compounds.
Chemical Identity and Nomenclature
This compound is a substituted pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The pyrimidine ring is a core structure in a variety of biologically significant molecules, including nucleic acids and several therapeutic agents.
The standard and systematic name for this compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) is This compound [1].
Due to its prevalence in various chemical databases and commercial catalogs, it is also known by a multitude of synonyms. Understanding these alternative names is crucial for comprehensive literature and database searches.
Table 1: Synonyms and Identifiers
| Type | Identifier |
| Systematic Name | 2,5-Dimethyl-4-pyrimidinamine[1] |
| 4-Pyrimidinamine, 2,5-dimethyl-[1] | |
| Common Synonyms | 4-Amino-2,5-dimethylpyrimidine |
| 2,5-dimethyl-4-aminopyrimidine[1] | |
| 2,5-DIMETHYL-PYRIMIDIN-4-YLAMINE[1] | |
| CAS Number | 73-70-1[1] |
| PubChem CID | 445779[1] |
| ChEMBL ID | CHEMBL1235533[1] |
| DrugBank ID | DB02372[1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings, particularly in drug design and development where factors like solubility and lipophilicity are critical.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | PubChem[1] |
| Molecular Weight | 123.16 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline powder (typical for similar compounds) | General Knowledge |
| XLogP3 | 0.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 123.079647300 Da | PubChem[1] |
| Monoisotopic Mass | 123.079647300 Da | PubChem[1] |
Note: Some properties are computed and may vary slightly from experimental values.
Synthesis and Experimental Protocols
A common approach for the synthesis of 4-aminopyrimidine derivatives is the reaction of a suitable three-carbon precursor with an amidine. For this compound, a logical synthetic pathway would involve the condensation of acetamidine with a derivative of 2-methyl-3-oxobutanenitrile.
Representative Synthetic Protocol: Condensation Reaction
This protocol is a generalized procedure based on the known synthesis of structurally similar aminopyrimidines.
Objective: To synthesize this compound.
Reactants:
-
Acetamidine hydrochloride
-
2-formyl-2-methylpropanenitrile (or a suitable equivalent β-ketonitrile)
-
A base (e.g., sodium ethoxide, sodium methoxide)
-
Anhydrous ethanol (as solvent)
Procedure:
-
Preparation of the Base: A solution of sodium ethoxide is prepared by carefully dissolving metallic sodium in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, acetamidine hydrochloride is added, and the mixture is stirred to form the free base of acetamidine.
-
Addition of the β-Ketonitrile: The β-ketonitrile (e.g., 2-formyl-2-methylpropanenitrile) is then added dropwise to the reaction mixture at a controlled temperature, typically at room temperature or slightly below.
-
Reflux: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the condensation and cyclization reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then neutralized with an appropriate acid (e.g., acetic acid) and partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by a suitable method, such as recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or column chromatography on silica gel to yield pure this compound.
Diagram 1: Synthetic Workflow
Potential Biological Activity and Applications
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. While specific biological targets and a detailed mechanism of action for this compound are not extensively documented in publicly available literature, its structural similarity to other bioactive aminopyrimidines suggests potential for further investigation.
Derivatives of aminopyrimidines have been explored for their potential as:
-
Kinase inhibitors: The aminopyrimidine core is a common feature in many kinase inhibitors used in oncology.
-
Antimicrobial agents: Substituted pyrimidines have shown activity against various bacteria and fungi.
-
Central Nervous System (CNS) active agents: The pyrimidine nucleus is present in some drugs targeting CNS disorders.
Given its structure, this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Researchers in drug discovery may utilize this compound as a starting material or a fragment in the design of novel bioactive compounds.
Conclusion
This compound is a well-characterized chemical entity with a defined set of physicochemical properties. While detailed biological studies on this specific molecule are limited, its structural framework holds significant potential for applications in medicinal chemistry and materials science. This guide provides essential information to support further research and development involving this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute a recommendation for any specific use. All laboratory work should be conducted with appropriate safety precautions.
References
Spectroscopic Analysis of 2,5-Dimethylpyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2,5-dimethylpyrimidin-4-amine (CAS No: 73-70-1), a molecule of interest in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized below. Please note that while experimental mass spectrometry data for an isomer and predicted data for the title compound are available, the NMR and IR data presented are estimated based on established principles and data from structurally similar compounds due to the limited availability of direct experimental spectra in public databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |
| H6 | ~7.8 | Singlet | 1H |
| NH₂ | ~5.5 - 7.0 | Broad Singlet | 2H |
| C2-CH₃ | ~2.4 | Singlet | 3H |
| C5-CH₃ | ~2.1 | Singlet | 3H |
¹³C NMR (Carbon NMR) Data
While a specific experimental spectrum from a database was not retrievable, a known spectrum exists from Wiley-VCH GmbH, obtained on a Varian XL-100 instrument[1]. The predicted chemical shifts are as follows:
| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |
| C4 | ~162 |
| C2 | ~160 |
| C6 | ~155 |
| C5 | ~115 |
| C2-CH₃ | ~25 |
| C5-CH₃ | ~15 |
Infrared (IR) Spectroscopy
The expected IR absorption bands for this compound are based on the characteristic frequencies of its functional groups[2][3].
| Functional Group | Wavenumber (cm⁻¹) (Expected) | Intensity | Vibration Mode |
| N-H | 3400 - 3250 | Medium (two bands) | Asymmetric & Symmetric Stretch |
| C-H (Aromatic) | 3100 - 3000 | Medium to Weak | Stretch |
| C-H (Alkyl) | 2980 - 2850 | Medium | Stretch |
| C=N / C=C | 1650 - 1550 | Strong | Ring Stretch |
| N-H | 1650 - 1580 | Medium | Bend (Scissoring) |
| C-N | 1335 - 1250 | Strong | Stretch (Aromatic Amine) |
| N-H | 910 - 665 | Strong, Broad | Wag |
Mass Spectrometry (MS)
The predicted mass-to-charge ratios (m/z) for various adducts of this compound are provided below[4]. For comparison, the major experimental fragmentation peaks for the isomer, 2-amino-4,6-dimethylpyrimidine, are also listed[5]. The molecular weight of this compound is 123.16 g/mol [1][6].
Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 124.08693 |
| [M+Na]⁺ | 146.06887 |
| [M]⁺ | 123.07910 |
| [M-H]⁻ | 122.07237 |
Experimental Mass Spectrum of Isomer (2-Amino-4,6-dimethylpyrimidine) [5]
| m/z | Relative Intensity |
| 123 | 100% (Molecular Ion) |
| 122 | ~80% |
| 81 | ~40% |
| 54 | ~35% |
| 42 | ~30% |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆) in a clean vial.
-
Ensure complete dissolution, using sonication if necessary.
-
If any particulate matter is present, filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Data Acquisition :
-
The NMR spectra should be recorded on a 400 MHz (or higher) spectrometer.
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled spectrum should be acquired. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Mass Spectrometry
-
Sample Preparation :
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of approximately 10-100 µg/mL.
-
If necessary, filter the solution to remove any particulates.
-
-
Data Acquisition (Electron Ionization - EI) :
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph inlet.
-
Ionize the sample using a standard electron energy of 70 eV.
-
Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
-
The mass spectrum should be recorded over a suitable m/z range (e.g., 40-300 amu).
-
Visualizations
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for spectroscopic analysis.
Structure and Atom Numbering for NMR Analysis
The structure of this compound with atom numbering for NMR peak assignment is shown below.
Caption: Structure of this compound.
References
- 1. This compound | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. PubChemLite - this compound (C6H9N3) [pubchemlite.lcsb.uni.lu]
- 5. 2-Pyrimidinamine, 4,6-dimethyl- [webbook.nist.gov]
- 6. GSRS [precision.fda.gov]
The Biological Versatility of Substituted Pyrimidine Derivatives: A Technical Guide for Researchers
Introduction
The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in the realm of medicinal chemistry and drug discovery. Its prevalence in natural bioactive molecules, including the nucleobases uracil, thymine, and cytosine, underscores its profound biological significance. The inherent ability of the pyrimidine ring to engage in various biological interactions has spurred extensive research into the synthesis and evaluation of its substituted derivatives. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by substituted pyrimidine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Tailored for researchers, scientists, and drug development professionals, this document consolidates quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to serve as a comprehensive resource in the ongoing quest for novel therapeutic agents.
Anticancer Activity of Substituted Pyrimidine Derivatives
Substituted pyrimidines have emerged as a highly successful class of anticancer agents, primarily due to their ability to interfere with critical cellular processes in cancer cells, such as nucleotide synthesis and signal transduction pathways.
Targeting Epidermal Growth Factor Receptor (EGFR) Signaling
A prominent strategy in cancer therapy involves the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell proliferation and survival.[1] Several pyrimidine-based derivatives have been developed as potent EGFR inhibitors.
Table 1: Anticancer Activity of Representative Pyrimidine Derivatives Targeting EGFR
| Compound ID | Structure | Target Cell Line | IC50 (µM) | Reference |
| Gefitinib | 4-Anilinoquinazoline derivative | A549 (NSCLC) | 0.015 | [2] |
| Erlotinib | 4-Anilinoquinazoline derivative | NCI-H460 (NSCLC) | 2.0 | [2] |
| Compound 10b | Pyrimidine-5-carbonitrile derivative | HepG2 (Hepatocellular Carcinoma) | 3.56 | [3] |
| Compound 46 | 2,4-disubstituted pyrrolo[2,3-d]pyrimidine | EGFR | 0.00376 | [1] |
Experimental Protocol: Synthesis of a Gefitinib Analogue
The synthesis of Gefitinib, an EGFR inhibitor, serves as a representative example of the preparation of 4-anilinoquinazoline-based pyrimidine derivatives.[3][4][5][6]
Materials:
-
6,7-Dimethoxy-3H-quinazolin-4-one
-
Thionyl chloride (SOCl₂)
-
3-Chloro-4-fluoroaniline
-
Isopropanol
-
Triethylamine
Procedure:
-
Chlorination: A mixture of 6,7-dimethoxy-3H-quinazolin-4-one and a catalytic amount of dimethylformamide (DMF) in thionyl chloride is refluxed for 4 hours. The excess thionyl chloride is removed under reduced pressure to yield 4-chloro-6,7-dimethoxyquinazoline.
-
Nucleophilic Aromatic Substitution: The crude 4-chloro-6,7-dimethoxyquinazoline is dissolved in isopropanol. 3-Chloro-4-fluoroaniline and triethylamine are added, and the mixture is refluxed for 6 hours.
-
Purification: After cooling, the precipitate is filtered, washed with cold isopropanol, and dried under vacuum to afford the Gefitinib analogue.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][8][9][10]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the pyrimidine derivative and incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Antimicrobial Activity of Substituted Pyrimidine Derivatives
The pyrimidine scaffold is present in numerous antimicrobial agents, where it often functions by inhibiting essential microbial enzymes. A key target is Dihydrofolate Reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and some amino acids.[11][12][13]
Table 2: Antimicrobial Activity of Representative Pyrimidine Derivatives
| Compound ID | Structure | Target Organism | MIC (µg/mL) | Reference |
| Trimethoprim | 2,4-Diaminopyrimidine derivative | Escherichia coli | 0.5-2 | [11] |
| Compound 5a | 2,4,6-Trisubstituted pyrimidine | Staphylococcus aureus | 50 | [14] |
| Compound 5d | 2,4,6-Trisubstituted pyrimidine | Bacillus pumilis | 50 | [14] |
| Compound 5k | 2,4,6-Trisubstituted pyrimidine | Escherichia coli | 50 | [14] |
Experimental Protocol: Synthesis of 2,4,6-Trisubstituted Pyrimidines
A common method for the synthesis of 2,4,6-trisubstituted pyrimidines involves the condensation of a chalcone with guanidine.[14][15][16][17]
Materials:
-
Substituted acetophenone
-
Substituted aromatic aldehyde
-
Ethanol
-
Potassium hydroxide (KOH)
-
Guanidine hydrochloride
-
Sodium hydroxide (NaOH)
Procedure:
-
Chalcone Synthesis: An equimolar mixture of a substituted acetophenone and a substituted aromatic aldehyde in ethanol is treated with an aqueous solution of KOH and stirred at room temperature for 24 hours. The resulting precipitate (chalcone) is filtered, washed with water, and recrystallized from ethanol.
-
Pyrimidine Ring Formation: The synthesized chalcone and guanidine hydrochloride are refluxed in ethanol in the presence of NaOH for 8-10 hours.
-
Purification: The reaction mixture is cooled and poured into ice water. The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the 2,4,6-trisubstituted pyrimidine.
Experimental Protocol: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
This method assesses the susceptibility of bacteria to antimicrobial agents.[18][19][20][21][22]
Procedure:
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., 0.5 McFarland standard) is prepared.
-
Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the pyrimidine derivative are placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone of no bacterial growth around each disk is measured in millimeters. The size of the zone is indicative of the antimicrobial activity.
Anti-inflammatory Activity of Substituted Pyrimidine Derivatives
Certain pyrimidine derivatives exhibit potent anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by catalyzing the synthesis of prostaglandins.[23]
Table 3: Anti-inflammatory Activity of Representative Pyrimidine Derivatives
| Compound ID | Structure | Target | IC50 (µM) | Reference |
| Celecoxib (Reference) | Pyrazole derivative | COX-2 | 0.04 | [23] |
| Compound 5 | Pyrano[2,3-d]pyrimidine | COX-2 | 0.04 | [23] |
| Compound 6 | Pyrano[2,3-d]pyrimidine | COX-2 | 0.04 | [23] |
| Compound 8e | Pyrazolo[3,4-d]pyrimidine | COX-2 | 1.837 | [24] |
Experimental Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
These compounds can be synthesized from 5-aminopyrazole-4-carbohydrazide derivatives.[24][25][26]
Materials:
-
5-Aminopyrazole-4-carbohydrazide derivative
-
Triethylorthoester (e.g., triethylorthoformate)
-
Ethanol
Procedure:
-
Cyclocondensation: A mixture of the 5-aminopyrazole-4-carbohydrazide derivative and an appropriate triethylorthoester in ethanol is refluxed for 6-8 hours.
-
Purification: The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the pyrazolo[3,4-d]pyrimidine derivative.
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard animal model for evaluating acute inflammation.[27][28][29][30][31]
Procedure:
-
Animal Dosing: Rats are administered the test pyrimidine derivative or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.
Antiviral Activity of Substituted Pyrimidine Derivatives
Pyrimidine nucleoside analogues are a critical class of antiviral drugs. They act by mimicking natural nucleosides and, upon incorporation into the viral DNA or RNA chain by viral polymerases, they terminate chain elongation, thus inhibiting viral replication. Zidovudine (AZT) is a classic example of a pyrimidine nucleoside analog used in the treatment of HIV.[32][33][34][35]
Table 4: Antiviral Activity of Representative Pyrimidine Derivatives
| Compound ID | Structure | Target Virus | EC50 (µM) | Reference |
| Zidovudine (AZT) | Thymidine analogue | HIV-1 | 0.12 | [32] |
| Compound 5 | AZT prodrug | HIV-1 | 0.05 | [32] |
Experimental Protocol: Synthesis of Zidovudine (AZT) Analogues
The synthesis of AZT analogues often involves the modification of the 5'-hydroxyl group of the sugar moiety.[32][34][35]
Materials:
-
Zidovudine (AZT)
-
Carboxylic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
Esterification: To a solution of AZT and the desired carboxylic acid in dry DCM, DCC and a catalytic amount of DMAP are added at 0°C.
-
Reaction: The reaction mixture is stirred at room temperature for 12-24 hours.
-
Purification: The precipitated dicyclohexylurea is filtered off, and the filtrate is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography to yield the AZT analogue.
Experimental Protocol: Antiviral Activity (Plaque Reduction Assay)
This assay is used to quantify the infectivity of a virus and the inhibitory effect of an antiviral compound.[36][37][38][39]
Procedure:
-
Cell Culture: A monolayer of host cells is grown in multi-well plates.
-
Virus Treatment: The virus is pre-incubated with serial dilutions of the pyrimidine derivative.
-
Infection: The cell monolayers are infected with the treated virus.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) to restrict virus spread to adjacent cells.
-
Plaque Visualization: After incubation for several days to allow plaque formation, the cells are fixed and stained (e.g., with crystal violet).
-
Plaque Counting: The number of plaques in each well is counted, and the EC50 (the concentration of the compound that reduces the number of plaques by 50%) is determined.
The substituted pyrimidine framework continues to be a remarkably fruitful scaffold in the development of novel therapeutic agents. The diverse biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and antiviral, highlight the versatility of this heterocyclic core. This technical guide has provided a consolidated overview of the key biological targets, quantitative activity data for representative compounds, detailed experimental protocols for their synthesis and biological evaluation, and visual representations of the underlying signaling pathways. It is anticipated that this comprehensive resource will aid researchers and drug development professionals in their endeavors to design and discover the next generation of pyrimidine-based drugs with enhanced efficacy and safety profiles. The continued exploration of the vast chemical space surrounding the pyrimidine nucleus holds immense promise for addressing a multitude of unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ukm.my [ukm.my]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 13. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 14. asianpubs.org [asianpubs.org]
- 15. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 16. ijpca.org [ijpca.org]
- 17. researchgate.net [researchgate.net]
- 18. asm.org [asm.org]
- 19. microbenotes.com [microbenotes.com]
- 20. hardydiagnostics.com [hardydiagnostics.com]
- 21. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 22. Disk Diffusion Susceptibility Testing (Kirby-Bauer Method) [addl.purdue.edu]
- 23. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pyrazolo[3,4‐d]pyrimidine Derivatives as COX‐2 Selective Inhibitors: Synthesis and Molecular Modelling Studies | Semantic Scholar [semanticscholar.org]
- 27. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 29. inotiv.com [inotiv.com]
- 30. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 31. researchgate.net [researchgate.net]
- 32. Synthesis and biological evaluation of prodrugs of zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. scielo.br [scielo.br]
- 35. Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 36. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 37. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 38. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
Safety and Handling of 2,5-Dimethylpyrimidin-4-amine: A Technical Guide for Researchers
Introduction
2,5-Dimethylpyrimidin-4-amine is a substituted pyrimidine derivative with potential applications in pharmaceutical research and drug development. As with any novel chemical entity, a thorough understanding of its hazard profile and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel. This technical guide provides a comprehensive overview of the safety and handling guidelines for this compound, compiled from available safety data sheets and chemical databases. It is intended for researchers, scientists, and drug development professionals who may handle this compound.
Chemical Identification
Proper identification is the first step in chemical safety. The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| Chemical Name | This compound[1] |
| CAS Number | 73-70-1[1] |
| Molecular Formula | C6H9N3[1] |
| Molecular Weight | 123.16 g/mol [1] |
| Synonyms | 2,5-DIMETHYL-4-PYRIMIDINAMINE, 4-Amino-2,5-dimethylpyrimidine[1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.
GHS Pictogram:
Signal Word: Warning[1]
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
GHS Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Physical and Chemical Properties
The following table summarizes the available physical and chemical property data for this compound.
| Property | Value | Source |
| Physical State | Solid (crystalline powder) | [3] |
| Appearance | White to beige | [3] |
| Melting Point | 150-154 °C | [3] |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Toxicological Information
| Toxicity Endpoint | Result |
| Acute Oral Toxicity | Harmful if swallowed (Category 4)[1] |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2)[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A)[1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3)[1] |
Occupational Exposure Limits
No specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH, have been established for this compound. In the absence of established limits, it is prudent to handle this compound with a high degree of caution and to minimize all routes of exposure.
Safe Handling and Storage
Adherence to strict safety protocols is crucial when working with this compound.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Eyewash stations and safety showers should be readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[2]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn.[2]
-
Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.[2]
Handling Procedures:
-
Avoid the formation of dust and aerosols.
-
Do not breathe dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Store away from incompatible materials such as strong oxidizing agents.
-
Store in a locked cabinet or a secure area.[2]
First-Aid Measures
In case of exposure, immediate action is required.
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician immediately.[2]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE). Avoid breathing dust and contact with the substance.[2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]
-
Methods for Cleaning Up: Carefully sweep up, shovel, or vacuum the spilled material into a closed container for disposal. Avoid generating dust.
Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, and national regulations. The waste should be handled as hazardous material.
Experimental Protocols
While no specific experimental protocols for the safety assessment of this compound were found in the searched literature, a general methodology for evaluating the potential hazards of a novel chemical substance is outlined below. This serves as a template that can be adapted for specific laboratory capabilities and regulatory requirements.
General Protocol for Preliminary Hazard Assessment of a Novel Chemical Compound
-
Literature Review and In Silico Analysis:
-
Conduct a thorough search of chemical and toxicological databases for data on the compound and structurally similar analogs.
-
Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict potential toxicity endpoints.
-
-
Physicochemical Properties Determination:
-
Experimentally determine key properties such as melting point, boiling point, water solubility, and partition coefficient (logP).
-
-
In Vitro Toxicity Assays:
-
Cytotoxicity: Assess the effect of the compound on cell viability using cell lines (e.g., HepG2, CHO) and assays such as MTT or LDH release.
-
Genotoxicity: Evaluate the potential for DNA damage using assays like the Ames test (bacterial reverse mutation assay) and in vitro micronucleus assay.
-
Skin and Eye Irritation: Utilize reconstructed human tissue models as an alternative to animal testing to assess skin and eye irritation potential.
-
-
Acute Toxicity Testing (if necessary and ethically justified):
-
If required by regulatory bodies and after careful consideration of alternatives, conduct acute oral, dermal, or inhalation toxicity studies in rodents to determine the LD50 or LC50 and identify signs of toxicity.
-
-
Data Analysis and Reporting:
-
Analyze all generated data to classify the compound according to GHS criteria.
-
Prepare a comprehensive safety data sheet (SDS) summarizing all findings.
-
Visualizations
The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
Caption: First-aid response procedures for exposure to this compound.
References
A Comprehensive Technical Guide to the Physical and Chemical Properties of Lidocaine Hydrochloride (CAS No: 73-78-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical properties of Lidocaine Hydrochloride, a widely used local anesthetic and antiarrhythmic agent. The information is presented to support research, development, and quality control activities within the pharmaceutical and biomedical fields.
Chemical Identity and Structure
Lidocaine Hydrochloride is the hydrochloride salt of lidocaine, an aminoethylamide.
| Identifier | Value |
| CAS Number | 73-78-9[1][2][3] |
| Chemical Name | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride[4] |
| Molecular Formula | C₁₄H₂₃ClN₂O[1] |
| Molecular Weight | 270.80 g/mol [5] |
| Synonyms | Lidocaine HCl, Lignocaine hydrochloride[5] |
Physicochemical Properties
A summary of the key physical and chemical properties of Lidocaine Hydrochloride is presented in the table below. These properties are critical for formulation development, stability studies, and understanding its physiological behavior.
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder. It is odorless with a bitter and numb taste. | [6] |
| Melting Point | 80-82 °C | [1] |
| Boiling Point | 350.8 °C | [1][3] |
| Flash Point | 166 °C | [1] |
| pKa | Approximately 7.7-7.8. As a weak base, the equilibrium between the ionized (water-soluble) and non-ionized (lipid-soluble) forms is pH-dependent. | [7][8] |
| pH of aqueous solution | 5.0-7.0 | [2] |
Solubility Profile
The solubility of Lidocaine Hydrochloride is a crucial factor in its formulation and clinical application. It is readily soluble in water and polar organic solvents.
| Solvent | Solubility | Reference |
| Water | Easily soluble. Creates an acidic solution (pH 4-5). | [6][7] |
| Ethanol | Easily soluble | [6] |
| Chloroform | Soluble | |
| Ether | Insoluble | [6] |
| Organic Solvents | Easily soluble | [6] |
The pH of the medium significantly influences the solubility of lidocaine hydrochloride. In acidic solutions (pH < pKa), the ionized, water-soluble form predominates. As the pH approaches the pKa, the proportion of the non-ionized, less water-soluble "free base" form increases, which can lead to precipitation in physiological buffers (pH ~7.4).[7]
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
Lidocaine's primary mechanism of action as a local anesthetic and antiarrhythmic agent is the blockade of voltage-gated sodium channels in the cell membrane of neurons and cardiomyocytes.[5][9] This action inhibits the initiation and propagation of action potentials.
The unionized form of lidocaine diffuses across the cell membrane into the axoplasm.[10][11] Intracellularly, it re-equilibrates into its ionized form, which then binds to the open state of the voltage-gated sodium channel from the cytoplasmic side.[10][11] This binding stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for depolarization.[12] The blockade of sodium channels raises the threshold for electrical excitability, thereby preventing the transmission of nerve impulses and dampening aberrant cardiac rhythms.[5]
Experimental Protocols
Determination of Lidocaine Hydrochloride by UV-Visible Spectrophotometry
This protocol is based on the formation of a colored complex and its subsequent measurement.
Principle: The method involves the reaction of the chloride ion from lidocaine hydrochloride with mercuric thiocyanate. The released thiocyanate ions then react with ferric ions to form a red-colored complex, which can be quantified spectrophotometrically.[13]
Reagents and Equipment:
-
Shimadzu UV-1700 pharma spec (Double Beam) spectrophotometer or equivalent[13]
-
1.0 cm quartz cells[13]
-
Lidocaine Hydrochloride standard
-
Distilled water
-
Ferric Ammonium Sulfate solution (5%)[13]
-
Saturated solution of Mercuric Thiocyanate[13]
-
Volumetric flasks (25 mL)
Procedure:
-
Prepare a standard stock solution of Lidocaine Hydrochloride (e.g., 100 µg/mL) by dissolving a known amount in distilled water.[13]
-
Create a series of calibration standards by transferring different aliquots of the stock solution into 25 mL volumetric flasks.[13]
-
To each flask, add 2 mL of the Ferric Ammonium Sulfate solution followed by 2 mL of the saturated Mercuric Thiocyanate solution.[13]
-
Dilute to the 25 mL mark with distilled water and mix well.[13]
-
Allow the reaction to proceed for 5 minutes.[13]
-
Measure the absorbance of each solution at 460 nm against a reagent blank.[13]
-
Prepare the sample solution in a similar manner and measure its absorbance.
-
Construct a calibration curve of absorbance versus concentration and determine the concentration of the sample.
Equilibrium Solubility Determination
This protocol is a generalized procedure based on the WHO guidelines for Biopharmaceutics Classification System (BCS) studies.[14]
Principle: An excess of the active pharmaceutical ingredient (API) is agitated in a specific solvent system (e.g., buffer of a certain pH) for a defined period to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved API is determined.
Reagents and Equipment:
-
Lidocaine Hydrochloride powder
-
pH buffers (e.g., pH 1.2, 4.5, 6.8)[14]
-
Shaker or agitator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Add an excess amount of Lidocaine Hydrochloride to a known volume of the desired buffer in a suitable container.
-
Agitate the mixture at a constant temperature (e.g., 37 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After agitation, allow the suspension to settle.
-
Centrifuge a portion of the suspension to separate the solid from the supernatant.
-
Filter the supernatant through a syringe filter to remove any remaining undissolved particles.
-
Dilute the clear filtrate with a suitable solvent if necessary.
-
Quantify the concentration of Lidocaine Hydrochloride in the filtrate using a validated analytical method.
-
Repeat the procedure in triplicate for each buffer system.[14]
Stability and Storage
Lidocaine hydrochloride aqueous solutions are stable and can withstand autoclaving.[6] It should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[15]
Conclusion
This technical guide has summarized the essential physical and chemical properties of Lidocaine Hydrochloride, along with its mechanism of action and relevant experimental protocols. The provided data and methodologies are intended to be a valuable resource for scientists and professionals involved in the research, development, and handling of this important pharmaceutical compound.
References
- 1. Lidocaine Hydrochloride - SBD Healthcare Pvt. Ltd. [sbdhealthcare.in]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. lidocaine hydrochloride, 73-78-9 [thegoodscentscompany.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Lidocaine Hydrochloride | C14H23ClN2O | CID 6314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lidocaine hydrochloride | 73-78-9 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. partone.litfl.com [partone.litfl.com]
- 12. researchgate.net [researchgate.net]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. who.int [who.int]
- 15. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrimidine Core: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry. Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil in DNA and RNA, underscores its profound biological significance. This inherent bio-compatibility has made the pyrimidine ring a "privileged scaffold" in drug discovery, leading to a vast array of therapeutic agents with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the pyrimidine core, detailing its physicochemical properties, synthetic methodologies, and its role as a versatile scaffold in the development of anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) active agents.
Physicochemical Properties of the Pyrimidine Core
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This arrangement imparts a unique set of physicochemical properties that are advantageous for drug design. The nitrogen atoms are electron-withdrawing, which makes the ring π-deficient and influences its reactivity and interaction with biological targets.
Key Physicochemical Characteristics:
-
Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors, while amino and hydroxyl substituents on the ring can act as hydrogen bond donors. This facilitates strong and specific interactions with biological macromolecules such as enzymes and receptors.[1]
-
Aromaticity and Stability: The aromatic nature of the pyrimidine ring contributes to its chemical stability, a desirable feature for drug candidates.
-
Modulation of Properties: The physicochemical properties of pyrimidine derivatives can be readily fine-tuned by introducing various substituents at different positions on the ring. This allows for the optimization of solubility, lipophilicity (LogP), and metabolic stability.
A summary of the foundational physical properties of the parent pyrimidine molecule is presented below.
| Property | Value |
| Molecular Formula | C₄H₄N₂ |
| Molar Mass | 80.088 g/mol |
| Appearance | Colorless crystalline solid |
| Melting Point | 20-22 °C |
| Boiling Point | 123-124 °C |
| Density | 1.016 g/cm³ |
| Solubility in Water | Miscible |
| pKa (protonated) | 1.23 |
Synthetic Methodologies
The synthetic versatility of the pyrimidine core has been a major driver of its success in medicinal chemistry. Numerous methods have been developed for the construction of the pyrimidine ring and its derivatives.
Biginelli Reaction
The Biginelli reaction is a classic and widely used one-pot, three-component reaction for the synthesis of dihydropyrimidinones.[2] It involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[2]
Experimental Protocol: Biginelli Reaction
Materials:
-
Aryl aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalytic amount of acid (e.g., HCl, H₂SO₄)
-
Ethanol (as solvent)
Procedure:
-
A mixture of the aryl aldehyde, ethyl acetoacetate, urea/thiourea, and a catalytic amount of acid in ethanol is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and can be further purified by recrystallization.
Synthesis from 1,3-Dicarbonyl Compounds
A common and versatile method for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a compound containing an N-C-N fragment, such as urea, thiourea, guanidine, or an amidine.
Experimental Protocol: Synthesis of a 2-Thio-dihydropyrimidine
Materials:
-
Chalcone (α,β-unsaturated ketone) (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Potassium hydroxide (catalyst)
-
Ethanol (solvent)
Procedure:
-
A solution of the chalcone and thiourea in ethanol is prepared.
-
A catalytic amount of potassium hydroxide is added to the mixture.
-
The reaction mixture is refluxed for several hours, with progress monitored by TLC.
-
After cooling, the mixture is poured into cold water and acidified to precipitate the product.
-
The solid product is filtered, washed with water, and purified by recrystallization.
Pyrimidine as a Scaffold in Drug Discovery
The pyrimidine core is a key structural motif in a wide range of therapeutic agents. Its ability to be readily functionalized allows for the creation of diverse chemical libraries for screening against various biological targets.
References
De Novo Pyrimidine Biosynthesis Pathway: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the core intermediates in the de novo pyrimidine biosynthesis pathway. Designed for researchers, scientists, and drug development professionals, this document details the enzymatic steps, quantitative data, and key experimental protocols for studying this fundamental metabolic route.
Introduction to De Novo Pyrimidine Biosynthesis
The de novo synthesis of pyrimidines is a highly conserved and essential metabolic pathway responsible for the production of the pyrimidine nucleotides: uridine monophosphate (UMP), cytidine triphosphate (CTP), and thymidine triphosphate (TTP). These molecules are fundamental building blocks for DNA and RNA, and their synthesis is tightly regulated to meet the cellular demands for proliferation, growth, and repair.[1][2] The pathway begins with simple precursor molecules—bicarbonate, glutamine, and ATP—and proceeds through a series of six enzymatic steps to produce UMP, the precursor for all other pyrimidine nucleotides.[3] Due to its critical role in cell division, this pathway is a key target for therapeutic intervention, particularly in cancer and autoimmune diseases.[2][4]
The Core Intermediates and Enzymatic Conversions
The de novo pyrimidine biosynthesis pathway in mammals involves a series of six key intermediates, with the first three steps being catalyzed by a multifunctional enzyme known as CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase).[5] The fourth step is catalyzed by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), and the final two steps are carried out by another bifunctional enzyme, UMP synthase (UMPS).[6]
The sequence of intermediates and the enzymes that catalyze their formation are as follows:
-
Carbamoyl Phosphate: The pathway is initiated in the cytosol with the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP. This reaction is catalyzed by Carbamoyl Phosphate Synthetase II (CPSII) , the first and rate-limiting step of the pathway.[2][7]
-
Carbamoyl Aspartate: Carbamoyl phosphate is then condensed with aspartate to form carbamoyl aspartate. This reaction is catalyzed by Aspartate Transcarbamoylase (ATCase) .[8][9]
-
Dihydroorotate: The third step involves the cyclization of carbamoyl aspartate to form dihydroorotate, a reaction catalyzed by Dihydroorotase (DHOase) .[10][11]
-
Orotate: Dihydroorotate is then oxidized to orotate by Dihydroorotate Dehydrogenase (DHODH) . This reaction is unique as it occurs on the inner mitochondrial membrane and is linked to the electron transport chain.[12][13]
-
Orotidine 5'-Monophosphate (OMP): Orotate is subsequently converted to OMP by the addition of a ribose-5-phosphate group from phosphoribosyl pyrophosphate (PRPP). This reaction is catalyzed by Orotate Phosphoribosyltransferase (OPRTase) , a domain of the UMP synthase bifunctional enzyme.[6][14]
-
Uridine 5'-Monophosphate (UMP): Finally, OMP is decarboxylated to form UMP, the first pyrimidine nucleotide of the pathway. This reaction is catalyzed by Orotidine-5'-Phosphate Decarboxylase (ODCase) , the second domain of the UMP synthase enzyme.[14][15]
Signaling Pathway Diagram
Quantitative Data of Pathway Intermediates and Enzymes
The intracellular concentrations of pyrimidine biosynthesis intermediates and the kinetic properties of the pathway's enzymes are critical parameters for understanding its regulation and for the development of targeted therapies. This section presents available quantitative data in a structured format.
Table 1: Kinetic Parameters of Mammalian De Novo Pyrimidine Biosynthesis Enzymes
| Enzyme | Substrate(s) | Km | kcat | Organism/Cell Type | Reference |
| Carbamoyl Phosphate Synthetase II (CPSII) | NH3 | 26 µM (low ATP) | - | Mammalian | [16] |
| NH3 | 166 µM (high ATP) | - | Mammalian | [16] | |
| Bicarbonate | 1.4 mM | - | Mammalian | [16] | |
| Aspartate Transcarbamoylase (ATCase) | Carbamoyl Phosphate | - | - | Human Cell Lines | [17] |
| Aspartate | - | - | Human Cell Lines | [17] | |
| Dihydroorotate Dehydrogenase (DHODH) | Dihydroorotate | - | - | Bovine Liver | [13] |
| Coenzyme Q6 | - | - | Bovine Liver | [13] | |
| UMP Synthase (UMPS) - ODCase domain | Orotidine 5'-phosphate | 16.6 µM | 0.75 s-1 | Human | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the de novo pyrimidine biosynthesis pathway.
Quantification of Pyrimidine Pathway Intermediates by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of metabolic intermediates.
Objective: To quantify the intracellular concentrations of de novo pyrimidine biosynthesis pathway intermediates.
Materials:
-
Cell culture plates (6-well or 10 cm dishes)
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >14,000 rpm
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and culture under standard conditions. Apply experimental treatments as required.
-
Metabolite Extraction: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a well of a 6-well plate). c. Incubate on ice for 10 minutes to precipitate proteins and extract metabolites. d. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube. e. Centrifuge at maximum speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris. f. Carefully transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.[18][19]
-
LC-MS/MS Analysis: a. Analyze the extracted metabolites using a validated LC-MS/MS method for pyrimidine intermediates. b. Separate the metabolites using a suitable liquid chromatography method (e.g., HILIC or reversed-phase chromatography). c. Detect and quantify the metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode, with optimized transitions for each analyte.[20][21]
Experimental Workflow for Metabolite Quantification
Dihydroorotate Dehydrogenase (DHODH) Enzyme Activity Assay
This spectrophotometric assay measures the in vitro activity of DHODH by monitoring the reduction of an artificial electron acceptor.
Objective: To determine the enzymatic activity of DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: a. Prepare a 10 mM stock solution of DHO in DMSO. b. Prepare a 2.5 mM stock solution of DCIP in Assay Buffer. c. Prepare a 10 mM stock solution of CoQ10 in DMSO. d. Dilute recombinant human DHODH in Assay Buffer to the desired working concentration.
-
Assay Setup: a. Add 2 µL of inhibitor dilutions or DMSO (for control) to the wells of a 96-well plate. b. Add 178 µL of the DHODH enzyme solution to each well. c. Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.[4][18]
-
Reaction Initiation and Measurement: a. Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve the desired final concentrations (e.g., 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10). b. Initiate the reaction by adding 20 µL of the reaction mix to each well. c. Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.[18]
-
Data Analysis: a. Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve. b. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
Carbamoyl Phosphate Synthetase II (CPSII) Enzyme Activity Assay
This colorimetric assay determines the activity of CPSII by measuring the amount of carbamoyl phosphate produced.
Objective: To determine the enzymatic activity of CPSII.
Materials:
-
Cell or tissue lysate containing CPSII
-
Reaction Buffer: 100 mM Tris-acetate (pH 7.0), 6 mM glutamine, 12 mM MgCl2, 12 mM ATP, 30 mM KHCO3
-
Ornithine transcarbamoylase (OTC)
-
Ornithine
-
Diacetylmonoxime solution
-
Antipyrine solution
-
Sulfuric acid
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, combine the cell lysate with the reaction buffer. b. Add exogenous OTC and ornithine to the reaction mixture. This will convert the carbamoyl phosphate produced by CPSII into citrulline. c. Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Colorimetric Detection of Citrulline: a. Stop the reaction by adding a strong acid (e.g., perchloric acid). b. Add the diacetylmonoxime and antipyrine solutions. c. Heat the samples in the presence of sulfuric acid to develop a color reaction. d. Measure the absorbance at a specific wavelength (e.g., 490 nm) using a spectrophotometer.
-
Data Analysis: a. Generate a standard curve using known concentrations of citrulline. b. Determine the concentration of citrulline produced in the enzymatic reaction from the standard curve. c. Calculate the specific activity of CPSII (e.g., in nmol/min/mg protein).[22][23]
Conclusion
The de novo pyrimidine biosynthesis pathway is a fundamental cellular process with significant implications for health and disease. This technical guide provides a foundational understanding of the pathway's core intermediates, the enzymes that govern their transformations, and the experimental methodologies required for their study. The provided quantitative data and detailed protocols serve as a valuable resource for researchers aiming to investigate this pathway further, with the ultimate goal of developing novel therapeutic strategies targeting pyrimidine metabolism.
References
- 1. The dihydroorotase domain of the multifunctional protein CAD. Subunit structure, zinc content, and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Carbamoyl-phosphate synthetase II of the mammalian CAD protein: kinetic mechanism and elucidation of reaction intermediates by positional isotope exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. Aspartate Transcarbamoylase (ATCase) - Proteopedia, life in 3D [proteopedia.org]
- 9. Aspartate carbamoyltransferase - Wikipedia [en.wikipedia.org]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. Mammalian dihydroorotase: nucleotide sequence, peptide sequences, and evolution of the dihydroorotase domain of the multifunctional protein CAD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of the kinetic mechanism of the bovine liver mitochondrial dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Uridine monophosphate synthase - Wikipedia [en.wikipedia.org]
- 15. uniprot.org [uniprot.org]
- 16. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetic parameters of aspartate transcarbamylase in human normal and tumoral cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 20. researchgate.net [researchgate.net]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. newprairiepress.org [newprairiepress.org]
- 23. Carbamoyl Phosphate Synthetase – Supra-Regional Assay Service [sas-centre.org]
A Technical Guide to the Recrystallization of 2,5-Dimethylpyrimidin-4-amine: Solvent Selection and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles and practices for selecting an appropriate solvent system for the recrystallization of 2,5-Dimethylpyrimidin-4-amine. Recrystallization is a critical purification technique in synthetic chemistry, and the choice of solvent is paramount to achieving high purity and yield. This document outlines the physicochemical properties of this compound, evaluates the suitability of various common solvents, and provides detailed experimental protocols for both single-solvent and mixed-solvent recrystallization techniques.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to selecting an appropriate recrystallization solvent. These properties, summarized in Table 1, influence the solubility behavior of the compound.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | PubChem[1] |
| Molecular Weight | 123.16 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | --- |
| Melting Point | Not available | --- |
| XLogP3-AA | 0.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
Solvent Selection for Recrystallization
The ideal solvent for recrystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for crystal formation upon cooling. General principles of "like dissolves like" can guide the initial solvent screening process. Given that this compound is a polar molecule with hydrogen bonding capabilities, polar solvents are more likely to be suitable candidates.
Table 2 provides a qualitative assessment of the potential suitability of common laboratory solvents for the recrystallization of this compound.
| Solvent | Polarity | Hydrogen Bonding | Boiling Point (°C) | Expected Solubility Profile | Suitability |
| Water | High | Both | 100 | Potentially good solubility at high temperatures due to the amine group. | Promising |
| Ethanol | High | Both | 78 | Likely to dissolve the compound, differential solubility needs to be tested. | Promising |
| Methanol | High | Both | 65 | Similar to ethanol, good potential. | Promising |
| Acetone | Medium | Acceptor | 56 | May dissolve the compound, worth testing. | Possible |
| Ethyl Acetate | Medium | Acceptor | 77 | Moderate polarity, may be a good "poor" solvent in a mixed system. | Possible as co-solvent |
| Dichloromethane | Medium | None | 40 | Lower polarity, may have limited dissolving power. | Less likely as single solvent |
| Hexane | Low | None | 69 | Unlikely to dissolve the polar compound. | Likely a good anti-solvent |
| Toluene | Low | None | 111 | Unlikely to be a good solvent on its own. | Less likely as single solvent |
Experimental Protocols
Protocol for Solvent Screening
A systematic approach to solvent screening is crucial for identifying the optimal recrystallization solvent or solvent system.
Objective: To determine the solubility of this compound in various solvents at room temperature and at their boiling points.
Materials:
-
This compound (crude product)
-
A selection of trial solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane)
-
Test tubes
-
Heating apparatus (e.g., hot plate, water bath)
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of crude this compound into a series of clean, dry test tubes.
-
To each test tube, add 0.5 mL of a different solvent at room temperature.
-
Agitate the mixtures vigorously using a vortex mixer for 1-2 minutes and observe the solubility. Record whether the compound is soluble, partially soluble, or insoluble.
-
For the solvents in which the compound was not fully soluble at room temperature, gently heat the test tubes to the boiling point of the solvent.
-
Observe the solubility at the boiling point. If the compound dissolves completely, it is a potential candidate for a single-solvent recrystallization.
-
Allow the hot solutions to cool slowly to room temperature and then in an ice bath. Observe for the formation of crystals. A good solvent will yield a significant amount of crystalline precipitate upon cooling.
-
If no single solvent is ideal, consider mixed solvent systems. A good solvent pair consists of a "good" solvent in which the compound is soluble and a "poor" solvent (anti-solvent) in which it is insoluble, with the two solvents being miscible.
Single-Solvent Recrystallization Protocol
This method is suitable when a single solvent with a significant temperature-dependent solubility for this compound has been identified.
Objective: To purify crude this compound using a single solvent.
Materials:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flask
-
Heating apparatus
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent to the flask.
-
Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution.
-
Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.
-
If colored impurities are present, the hot solution can be treated with a small amount of activated charcoal and then hot filtered to remove the charcoal and any insoluble impurities.
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Mixed-Solvent Recrystallization Protocol
This method is employed when no suitable single solvent can be found.
Objective: To purify crude this compound using a mixed-solvent system.
Materials:
-
Crude this compound
-
A "good" solvent (in which the compound is soluble)
-
A "poor" solvent (in which the compound is insoluble, and which is miscible with the "good" solvent)
-
Erlenmeyer flask
-
Heating apparatus
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolve the crude this compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold mixture of the two solvents (in the same approximate ratio as the final recrystallization mixture).
-
Dry the purified crystals.
Visualizing the Workflow
To aid in the understanding of the experimental procedures, the following diagrams illustrate the workflows for single-solvent and mixed-solvent recrystallization.
Caption: Workflow for Single-Solvent Recrystallization.
Caption: Workflow for Mixed-Solvent Recrystallization.
Conclusion
References
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of 2,5-Dimethylpyrimidin-4-amine Derivatives for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, purification, and evaluation of 2,5-dimethylpyrimidin-4-amine derivatives as potential anticancer agents. The protocols outlined below are based on established chemical principles and standard biological assays to ensure reproducibility and accuracy in your research endeavors.
Introduction
Pyrimidine derivatives are a cornerstone in the development of novel therapeutics, particularly in oncology. The pyrimidine scaffold is a key component of several FDA-approved drugs that target a variety of cellular processes crucial for cancer cell proliferation and survival. The this compound core represents a promising scaffold for the design of new anticancer agents. Strategic modifications at the 4-amino position can lead to the discovery of potent and selective inhibitors of various cancer-related targets, including protein kinases.
This document provides a detailed protocol for the synthesis of this compound derivatives and their subsequent evaluation for cytotoxic activity against common cancer cell lines.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through a multi-step process. A general and adaptable synthetic route is presented below.
General Synthetic Scheme
A common and effective method for the synthesis of 4-aminopyrimidine derivatives involves the condensation of a β-dicarbonyl compound with guanidine, followed by functionalization.
Scheme 1: General Synthesis of this compound
Caption: General synthetic route for this compound derivatives.
Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine
This protocol describes the synthesis of the core intermediate, 2-amino-4,6-dimethylpyrimidine, which can be subsequently modified.
Materials and Reagents:
-
3-Methyl-2,4-pentanedione
-
Guanidine Nitrate
-
Sodium metal
-
Absolute Ethanol (EtOH)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Preparation of Sodium Ethoxide (NaOEt): In a dry 500 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add 100 mL of absolute ethanol. Add 2.3 g (0.1 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add 10.8 g (0.1 mol) of 3-methyl-2,4-pentanedione, followed by 12.2 g (0.1 mol) of guanidine nitrate.
-
Reflux: Heat the reaction mixture to reflux with constant stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: To the resulting solid, add 100 mL of water and stir until the solid dissolves. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Evaporate the solvent to obtain the crude product. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-4,6-dimethylpyrimidine.
Protocol: Synthesis of a this compound Derivative (General Procedure)
This protocol outlines a general method for the introduction of various substituents at the 4-amino position.
Materials and Reagents:
-
2-Amino-4,6-dimethylpyrimidine (from the previous step)
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Desired primary or secondary amine (R-NH₂)
-
A suitable base (e.g., Triethylamine, DIEA)
-
A suitable solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
Procedure:
-
Bromination: Dissolve 2-amino-4,6-dimethylpyrimidine in CCl₄. Add NBS portion-wise while stirring at room temperature. The reaction can be initiated with a radical initiator (e.g., AIBN) and gentle heating if necessary. Monitor the reaction by TLC.
-
Work-up: Once the starting material is consumed, filter the reaction mixture to remove succinimide. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the brominated intermediate.
-
Amination: Dissolve the brominated intermediate in a suitable solvent like DCM or DMF. Add the desired amine (R-NH₂) and a base (e.g., triethylamine). Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Purification: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
In Vitro Anticancer Activity Evaluation
The cytotoxic effects of the synthesized this compound derivatives are evaluated against a panel of human cancer cell lines using the MTT assay.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. The final concentrations should typically range from 0.01 to 100 µM. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation: Cytotoxicity of Pyrimidine Derivatives
The following table summarizes the cytotoxic activity (IC₅₀ values in µM) of representative pyrimidine derivatives against various cancer cell lines, as reported in the literature. This data can serve as a benchmark for newly synthesized compounds.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| Derivative A | MCF-7 (Breast) | 5.2 |
| Derivative A | A549 (Lung) | 8.7 |
| Derivative B | HCT-116 (Colon) | 2.5 |
| Derivative B | HepG2 (Liver) | 4.1 |
| Reference Drug | Doxorubicin | 0.8 |
Note: The data presented are for illustrative purposes and represent typical values for active pyrimidine-based compounds.
Mechanism of Action: Targeting Cancer Signaling Pathways
Pyrimidine derivatives often exert their anticancer effects by inhibiting key signaling pathways that are dysregulated in cancer. Understanding these pathways is crucial for rational drug design and development.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a pyrimidine derivative.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is also frequently observed in cancer.
Caption: Inhibition of the MAPK/ERK pathway via EGFR by a pyrimidine derivative.
Conclusion
The synthesis and evaluation of this compound derivatives offer a promising avenue for the discovery of novel anticancer agents. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and test new compounds with potential therapeutic value. Further investigation into the structure-activity relationships and the specific molecular targets of these derivatives will be crucial for advancing this class of compounds towards clinical development.
Using 2,5-Dimethylpyrimidin-4-amine as a building block in organic synthesis
Application Notes: 2,5-Dimethylpyrimidin-4-amine in Organic Synthesis
Introduction
This compound is a heterocyclic aromatic amine that serves as a valuable building block for the synthesis of complex organic molecules. The pyrimidine core is a privileged scaffold found in a vast number of biologically active compounds and approved drugs, including anti-infectives, and agents for treating neurological disorders and cancer.[1] The pyrimidine ring's nitrogen atoms are effective hydrogen bond acceptors, and the scaffold can act as a bioisostere for phenyl rings, often improving the pharmacokinetic properties of drug candidates.[1] This makes this compound a compound of significant interest for researchers in medicinal chemistry and drug development, particularly for the creation of kinase inhibitors.[2]
The primary amino group at the C4 position and the methyl groups at C2 and C5 offer distinct points for synthetic modification. The amino group is a potent nucleophile, ideal for forming C-N bonds through reactions like palladium-catalyzed cross-coupling or amide bond formation. The pyrimidine ring itself can be further functionalized to enable a wide range of chemical transformations.
Key Synthetic Applications
The primary utility of this compound in organic synthesis lies in its nucleophilic amino group, which can be engaged in various bond-forming reactions to construct more complex scaffolds.
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate.[3] In this context, this compound acts as the amine nucleophile. This reaction is fundamental in medicinal chemistry for synthesizing N-aryl aminopyrimidines, a common core in many kinase inhibitors.[2][4] The reaction allows for the introduction of a diverse array of aryl and heteroaryl substituents.
Caption: General workflow for a Buchwald-Hartwig C-N coupling reaction.
Synthesis of Kinase Inhibitors
The 2-aminopyrimidine motif is a well-established scaffold for designing inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle.[5][6] Dysregulation of CDK activity is a hallmark of many cancers, making them prime therapeutic targets.[6] this compound can serve as a key starting material for novel CDK inhibitors. By coupling it with appropriate aryl or heteroaryl partners, medicinal chemists can design molecules that fit into the ATP-binding pocket of the target kinase.
Caption: Simplified CDK signaling pathway and points of inhibition.
Experimental Protocols
The following protocols provide generalized procedures for key reactions involving aminopyrimidine building blocks. Researchers should optimize conditions for specific substrates.
Protocol 1: Representative Buchwald-Hartwig Amination
This protocol details the N-arylation of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), the aryl bromide (1.1 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can range from 4 to 24 hours.[2]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-2,5-dimethylpyrimidin-4-amine.
Protocol 2: Synthesis of a Hypothetical CDK Inhibitor Scaffold
This protocol describes a plausible two-step synthesis of a 2-(anilino)pyrimidine scaffold, a core structure in many CDK inhibitors, starting from this compound.[5]
Step 2A: Chlorination of the Pyrimidine Ring Note: Direct chlorination of an aminopyrimidine can be complex. A more common route involves starting with a dichloropyrimidine. However, for the purpose of illustrating potential derivatization, a hypothetical chlorination is described. A more practical approach would be to synthesize the chloro-derivative first and then add the amine.
Step 2B: Nucleophilic Aromatic Substitution (SNAr) This protocol assumes a 4-chloro-2,5-dimethylpyrimidine intermediate is available.
Materials:
-
4-Chloro-2,5-dimethylpyrimidine (1.0 mmol)
-
Substituted aniline (e.g., 4-fluoroaniline) (1.1 mmol)
-
Isopropanol or n-Butanol
-
Concentrated HCl (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-2,5-dimethylpyrimidine (1.0 mmol) and the substituted aniline (1.1 mmol) in isopropanol (10 mL).
-
Add a few drops of concentrated HCl to catalyze the reaction.
-
Heat the mixture to reflux (approx. 80-100 °C) and stir for 8-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the final 2-(anilino)pyrimidine compound.
Data Presentation
The following tables summarize representative biological activity data for kinase inhibitors built upon aminopyrimidine scaffolds similar to those that can be synthesized from this compound.
Table 1: Representative Inhibitory Activity of Aminopyrimidine-Based CDK Inhibitors
| Compound Class | Target Kinase | IC₅₀ / Kᵢ (nM) | Target Cell Line | Antiproliferative Activity (GI₅₀, nM) | Reference |
|---|---|---|---|---|---|
| 2-Anilino-4-(thiazol-5-yl)pyrimidine | CDK2/Cyclin A | 3 (Kᵢ) | HCT-116 | 150 | [5] |
| 2-Anilinopyrimidine | CDK9/Cyclin T1 | 59 | MCF-7 | 430 | [7] |
| 2-Anilinopyrimidine | CDK7 | 479 | A549 | 950 | [7] |
| 2,4-Diaminopyrimidine | CDK7 | 7.21 (IC₅₀) | MV4-11 | 22.7 |[6] |
Data is representative of the general class of aminopyrimidine-based kinase inhibitors and not specific to derivatives of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: A General Protocol for the N-alkylation of 2,5-Dimethylpyrimidin-4-amine
This application note provides a detailed protocol for the N-alkylation of 2,5-dimethylpyrimidin-4-amine, a common scaffold in medicinal chemistry. The protocol is intended for researchers and scientists in drug development and organic synthesis.
Introduction
N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse chemical libraries for drug discovery. The introduction of alkyl groups to an amine can significantly modulate its physicochemical properties, such as lipophilicity, basicity, and conformational flexibility, thereby influencing its biological activity and pharmacokinetic profile. This compound is a valuable building block, and its N-alkylation provides access to a wide range of substituted pyrimidine derivatives with potential therapeutic applications. This protocol outlines a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.
Reaction Principle
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide leaving group. A base is employed to neutralize the hydrogen halide formed as a byproduct, preventing the protonation of the starting amine and allowing the reaction to proceed to completion.
Experimental Protocol
Materials:
-
This compound
-
Alkyl halide (e.g., alkyl iodide, bromide, or chloride)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), Sodium Hydride (NaH), Triethylamine (TEA))
-
Anhydrous solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification supplies (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the amine in an appropriate anhydrous solvent (e.g., DMF, 5-10 mL per mmol of amine).
-
Add the base (1.5-2.0 equivalents). For solid bases like K₂CO₃ or Cs₂CO₃, ensure they are finely powdered and dry. For NaH, exercise extreme caution and handle under an inert atmosphere. For liquid bases like TEA, add it dropwise.
-
Stir the mixture at room temperature for 15-30 minutes to ensure proper mixing and deprotonation.
-
Add the alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated to a temperature ranging from 50 to 100 °C, depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-alkylated product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Summary of Reaction Conditions
The choice of base, solvent, and temperature can significantly impact the yield and selectivity of the N-alkylation reaction. The following table summarizes various conditions reported for the N-alkylation of similar amino-heterocycles, which can be adapted for this compound.
| Entry | Base (equiv.) | Solvent | Alkylating Agent (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cs₂CO₃ (3.0) | CH₃CN | Alkyl Iodide (2.0) | 70 | 16 | Varies | [1][2] |
| 2 | K₂CO₃ (2.0) | n-BuOH | Various amines | 85 | 8 | Varies | [3] |
| 3 | TEA | CHCl₃ | Various nucleophiles | r.t. | 4 | Varies | [3] |
| 4 | - | - | Alcohols with catalyst | 150-320 | - | Varies | [4][5] |
| 5 | Na₂CO₃/NaOH | Water/Alcohol | Alkyl Halide (excess) | Reflux | Varies | Low | [6] |
| 6 | - | Acetonitrile | 2-chloro-5-(chloromethyl)pyridine | r.t. | 168 | Varies | [7] |
Note: "Varies" indicates that the yield is dependent on the specific substrate and conditions used. "r.t." denotes room temperature.
Mandatory Visualization
The following diagrams illustrate the general reaction scheme and the experimental workflow for the N-alkylation of this compound.
Caption: General reaction scheme for the N-alkylation of this compound.
Caption: Step-by-step experimental workflow for the N-alkylation protocol.
Troubleshooting and Considerations
-
Over-alkylation: A common side reaction is the formation of the di-alkylated product.[8] This can be minimized by using a slight excess of the amine, slow addition of the alkylating agent, and careful monitoring of the reaction.
-
Low Reactivity: If the reaction is sluggish, increasing the temperature, using a more reactive alkyl halide (I > Br > Cl), or a stronger base/more polar solvent may be necessary.
-
Moisture Sensitivity: The use of anhydrous solvents and an inert atmosphere is crucial, especially when using moisture-sensitive bases like NaH.
-
Purification: The polarity of the N-alkylated product will be different from the starting amine. Developing an appropriate eluent system for column chromatography is key to obtaining a pure product.
By following this detailed protocol and considering the provided data, researchers can effectively perform the N-alkylation of this compound to generate novel derivatives for their research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents [patents.google.com]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application of Substituted Pyrimidin-4-amines in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrimidin-4-amines are a cornerstone in the development of targeted kinase inhibitors, a class of therapeutic agents that has revolutionized the treatment of cancer and other diseases. The pyrimidine scaffold serves as a versatile template for designing potent and selective inhibitors that target the ATP-binding site of various protein kinases.[1][2] Dysregulation of kinase activity is a frequent driver of tumorigenesis, making them prime targets for therapeutic intervention.[3][4] This document provides an overview of the application of substituted pyrimidin-4-amines in the synthesis of kinase inhibitors, including detailed experimental protocols and data on their biological activity. While direct examples for 2,5-Dimethylpyrimidin-4-amine are not extensively documented in the provided literature, the principles and methodologies described herein are broadly applicable to this and other substituted pyrimidin-4-amine scaffolds.
Kinase Targets and Signaling Pathways
Derivatives of pyrimidin-4-amine have been successfully developed to target a range of critical kinases involved in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. Key examples include Anaplastic Lymphoma Kinase (ALK), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs).[5][6][7]
Anaplastic Lymphoma Kinase (ALK) Signaling: In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of a constitutively active ALK fusion protein, which drives tumor growth.[5][8] Small molecule inhibitors based on the 2,4-pyrimidinediamine scaffold have been designed to block the ATP-binding site of ALK, thereby inhibiting its downstream signaling.[5][8]
Caption: ALK signaling pathway and the point of inhibition by pyrimidine-based inhibitors.
Aurora Kinase Signaling: Aurora kinases (A and B) are essential for mitotic progression. Their overexpression is common in many cancers and is associated with genomic instability.[6] N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases, leading to mitotic failure and cell death in cancer cells.[6]
Synthetic Methodologies
The synthesis of kinase inhibitors from substituted pyrimidin-4-amines often involves common organic reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). These reactions allow for the introduction of diverse substituents on the pyrimidine core to optimize potency and selectivity.
General Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and evaluation of pyrimidine-based kinase inhibitors.
Caption: Generalized workflow for the synthesis and evaluation of kinase inhibitors.
Protocol 1: Synthesis of N-Aryl-Pyrimidin-4-amines via SNAr
This protocol describes a general procedure for the nucleophilic aromatic substitution of a chlorine atom on a pyrimidine ring with an amine.
Materials:
-
Substituted dichloropyrimidine (1.0 mmol)
-
Substituted aniline (1.1 mmol)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) (10 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the substituted dichloropyrimidine and the anhydrous solvent.
-
Add the substituted aniline and the base (TEA or DIPEA).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction with water or brine.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for introducing aryl or heteroaryl moieties onto a halogenated pyrimidine core.
Materials:
-
Halogenated pyrimidine intermediate (1.0 mmol)
-
Arylboronic acid or ester (1.2 mmol)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 mmol)
-
Base (e.g., Potassium carbonate, Sodium carbonate, or Potassium phosphate, 2.0 mmol)
-
Solvent mixture (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the halogenated pyrimidine intermediate, arylboronic acid, base, and palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative pyrimidine-based kinase inhibitors from the literature.
Table 1: Inhibitory Activity of 2,4-Pyrimidinediamine Derivatives against ALK and HDACs [5][8]
| Compound | ALK IC50 (nM) | HDAC1 IC50 (nM) |
| 12a | 2.8 ± 0.3 | 15.6 ± 1.2 |
| Ceritinib | 1.5 ± 0.2 | >10000 |
Table 2: Inhibitory Activity of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Derivatives against Aurora Kinases [6]
| Compound | Aurora A Ki (nM) | Aurora B Ki (nM) |
| 18 (CYC116) | 8.0 | 9.2 |
Table 3: Inhibitory Activity of Pyrimidin-2-amine Derivatives against PLK4 [9]
| Compound | PLK4 IC50 (µM) |
| 3b | 0.0312 |
| 8h | 0.0067 |
Conclusion
Substituted pyrimidin-4-amines are privileged scaffolds in the design of potent and selective kinase inhibitors. The synthetic accessibility and modular nature of the pyrimidine core allow for extensive structure-activity relationship (SAR) studies, leading to the development of clinical candidates. The protocols and data presented herein provide a foundational understanding for researchers engaged in the discovery and development of novel kinase inhibitors based on this important heterocyclic motif. Further exploration of diverse substitution patterns on the pyrimidin-4-amine core, including scaffolds like this compound, holds promise for the discovery of next-generation targeted therapies.
References
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The evolution of protein kinase inhibitors from antagonists to agonists of cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Biological Evaluation of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Their versatile scaffold allows for a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The evaluation of these activities through robust and reproducible in vitro biological assays is a critical step in the drug discovery and development pipeline.
These application notes provide detailed protocols for a panel of essential in vitro assays to characterize the biological effects of novel pyrimidine derivatives. The assays described herein are fundamental for determining cytotoxicity, antimicrobial and antiviral efficacy, and for elucidating the mechanism of action through enzyme inhibition. The protocols are designed to be comprehensive and accessible to researchers in the fields of pharmacology, medicinal chemistry, and drug development.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison of the biological activity of different pyrimidine derivatives. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) and minimum inhibitory concentration (MIC) are key parameters to be presented.
Table 1: Summary of In Vitro Biological Activity of Pyrimidine Derivatives
| Compound ID | Target/Cell Line | Assay Type | IC50/EC50/MIC (µM) |
| Pyr-A | MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | 5.2 |
| Pyr-A | A549 (Lung Cancer) | Cytotoxicity (MTT) | 8.1 |
| Pyr-B | Staphylococcus aureus | Antimicrobial (MIC) | 16 |
| Pyr-B | Escherichia coli | Antimicrobial (MIC) | 32 |
| Pyr-C | Influenza A (H1N1) | Antiviral (Plaque Reduction) | 2.5 |
| Pyr-D | PIM-1 Kinase | Enzyme Inhibition | 0.15 |
Experimental Protocols
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3] Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.[4]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Pyrimidine derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[4]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a blank (medium only).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Assay: Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]
-
96-well microtiter plates[7]
-
Pyrimidine derivatives dissolved in a suitable solvent
-
McFarland 0.5 turbidity standard[7]
Protocol:
-
Compound Preparation: Prepare serial twofold dilutions of the pyrimidine derivatives in CAMHB in a 96-well plate.[7]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[7] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[7]
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[7]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7]
Antiviral Assay: Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the formation of plaques, which are areas of cell death caused by viral infection.[8]
Materials:
-
Host cell line (e.g., MDCK for influenza virus)
-
Virus stock
-
6-well plates
-
Pyrimidine derivatives
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Crystal violet solution
Protocol:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.[9]
-
Compound and Virus Preparation: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Dilute the virus stock to a concentration that produces 50-100 plaques per well.
-
Infection and Treatment: Pre-treat the cell monolayers with the compound dilutions for 1 hour at 37°C.[9] Then, infect the cells with the virus in the presence of the compound.[9]
-
Overlay: After a 1-hour adsorption period, remove the virus inoculum and add the overlay medium containing the respective compound concentrations.[9]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.[9]
-
Staining: Fix the cells with a formaldehyde solution and then stain with crystal violet.[9]
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration that reduces plaque formation by 50%).
Enzyme Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is indicative of kinase activity.
Materials:
-
Target kinase (e.g., PIM-1)
-
Kinase substrate
-
ATP
-
Pyrimidine derivatives
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
Protocol:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction including the kinase, substrate, ATP, and varying concentrations of the pyrimidine derivative in a total volume of 5 µL.[10]
-
Incubation: Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[10]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase/luciferin reaction. Incubate at room temperature for 30-60 minutes.[10]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the ADP concentration. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizations
Caption: Experimental workflows for key in vitro biological assays.
Caption: PIM-1 kinase signaling pathway and inhibition by pyrimidine derivatives.
References
- 1. ClinPGx [clinpgx.org]
- 2. The role of Pim-1 kinases in inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
Application Notes and Protocols for Suzuki Coupling Reactions with Halogenated Pyrimidine Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a fundamental structural motif in a vast array of biologically active compounds, including numerous approved drugs for indications such as cancer, viral infections, and inflammation.[1][2] The functionalization of the pyrimidine core through carbon-carbon bond formation is a cornerstone of modern medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the synthesis of substituted pyrimidines, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acid derivatives.[3][4][5]
Halogenated pyrimidines are readily available and highly valuable precursors for these transformations.[2] The electron-deficient nature of the pyrimidine ring renders the attached halogens susceptible to palladium-catalyzed cross-coupling reactions.[6] This document provides detailed application notes and protocols for conducting Suzuki coupling reactions with various halogenated pyrimidine precursors, with a focus on reaction optimization, regioselectivity, and practical experimental setup. Microwave-assisted techniques, which can dramatically reduce reaction times and improve yields, are also discussed.[1][2][7]
General Principles of Suzuki Coupling with Halogenated Pyrimidines
The reactivity of halogenated pyrimidines in Suzuki coupling is primarily governed by two factors: the nature of the halogen and its position on the pyrimidine ring.
-
Influence of the Halogen: The reactivity trend for the halogens follows the order: I > Br > Cl > F.[8] This corresponds to the carbon-halogen bond strength, with the weaker C-I bond being the most susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.[8] While iodinated and brominated pyrimidines are highly reactive, chlorinated pyrimidines are often preferred due to their lower cost and wider availability, though they may necessitate more specialized and robust catalytic systems to achieve high yields.[8][9] Fluorinated pyrimidines are generally unreactive in Suzuki coupling reactions.[8]
-
Influence of Halogen Position: The position of the halogen on the electron-deficient pyrimidine ring also significantly impacts its reactivity. The generally accepted order of reactivity is C4(6) > C2 > C5.[8] The C4 and C6 positions are the most electron-deficient and, therefore, the most prone to oxidative addition. This inherent difference in reactivity can be exploited to achieve site-selective functionalization of di- and polyhalogenated pyrimidines.[7] For instance, in 2,4-dichloropyrimidine, mono-arylation typically occurs preferentially at the more reactive C4 position.[6][7]
Catalytic Cycle and Experimental Workflow
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the halogenated pyrimidine to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the desired C-C bond and regenerate the active Pd(0) catalyst.
A typical experimental workflow for a Suzuki coupling reaction involves careful setup under an inert atmosphere to prevent oxidation of the palladium catalyst and phosphine ligands.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for Suzuki coupling reactions with various halogenated pyrimidine precursors, providing a comparative overview of different catalytic systems and reaction conditions.
Table 1: Suzuki Coupling of 2,4-Dichloropyrimidine
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) & Time | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW), 15 min | 81 | [10] |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 100, 24 h | 71 | [10] |
| Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW), 15 min | 58 | [1] |
| Phenylboronic acid | Pd(OAc)₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW), 15 min | 35 | [1] |
Table 2: Suzuki Coupling of 5-Bromopyrimidine
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) & Time | Yield (%) | Reference |
| Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95, 15-24 h | Not Specified | [3] |
| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ | tert-Amyl alcohol | 120, 1 h | Not Specified | [3] |
Table 3: Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) & Time | Yield (%) | Reference |
| Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80, 18-22 h | Good | [11] |
Experimental Protocols
The following are detailed, representative protocols for Suzuki coupling reactions with halogenated pyrimidines. Optimization may be required for specific substrates.
Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from a procedure for the efficient, regioselective C4-arylation of 2,4-dichloropyrimidine.[1][2][7]
Materials:
-
2,4-Dichloropyrimidine (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.5 mmol, 1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0025 mmol, 0.5 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (2 mL)
-
10 mL microwave reactor vial with a magnetic stir bar
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add 2,4-dichloropyrimidine, the arylboronic acid, and potassium carbonate.[1]
-
Add the palladium catalyst, Pd(PPh₃)₄.[1]
-
Seal the vial and flush with an inert gas (e.g., argon).[7]
-
Place the vial in the microwave reactor and irradiate the mixture at 100 °C for 15 minutes with stirring.[1][7]
-
After the reaction, allow the vial to cool to room temperature.[1]
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Filter the mixture and concentrate the solvent under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-4-arylpyrimidine.[1][7]
Protocol 2: Conventional Suzuki Coupling of 5-Bromopyrimidine
This protocol provides a general method for the coupling of 5-bromopyrimidine with various arylboronic acids using conventional heating.[3]
Materials:
-
5-Bromopyrimidine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (4 mL)
-
Degassed water (1 mL)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine, the arylboronic acid, Pd(PPh₃)₄, and potassium phosphate.[3]
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.[3]
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of halogenated pyrimidines, providing a robust and versatile platform for the synthesis of diverse compound libraries in drug discovery and development.[7][12] The choice of halogen, its position on the pyrimidine ring, and the careful selection of catalyst, base, and solvent are critical for achieving high yields and regioselectivity. Microwave-assisted protocols offer a significant advantage in terms of reaction time and efficiency.[1][2] The protocols and data presented herein serve as a comprehensive guide for researchers to effectively utilize Suzuki coupling reactions in their synthetic endeavors with pyrimidine-based scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of Pyrimidine Libraries: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis (SPS) of pyrimidine libraries, a critical tool in modern drug discovery. Pyrimidine scaffolds are central to numerous biologically active molecules, and their efficient synthesis in a library format accelerates the identification of novel therapeutic agents. These protocols are designed to be a practical resource for researchers in both academic and industrial settings.
Introduction to Solid-Phase Pyrimidine Synthesis
Solid-phase synthesis offers significant advantages for the construction of pyrimidine libraries, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.[1] Key to this methodology is the use of a solid support (resin), to which the initial building block is anchored via a linker. The pyrimidine core is then constructed in a stepwise manner, followed by cleavage from the support to yield the final product. Common resins include Merrifield and Wang resins.[2][3]
Several strategies have been developed for the solid-phase synthesis of pyrimidines, including traditional catch-and-release methods, traceless linker approaches, and the use of microwave irradiation to accelerate reaction times.[4][5] These techniques allow for the generation of diverse libraries of mono-, di-, tri-, and even tetra-substituted pyrimidines.
Quantitative Data Summary
The following tables summarize the reported yields and purities for various solid-phase pyrimidine synthesis protocols, providing a comparative overview of their efficiencies.
| Synthesis Strategy | Resin Type | Key Reagents | Product Type | Yield (%) | Purity (%) | Reference |
| Microwave-Assisted Synthesis | Chloromethyl Polystyrene | Guanidine, 2-(1-ethoxyethylidene)malononitrile | 2,4-Diaminopyrimidine-5-carbonitrile | 79 | >95 | [5] |
| Traceless Linker via Dimroth Rearrangement | Not Specified | Thiazolo[4,5-d]pyrimidine scaffold | 7-Aminothiazolo[4,5-d]pyrimidine library | 11-48 | >90 | [6] |
| Cyclocondensation with Chalcones | Immobilized Chalcone Resin | Amidines | Disubstituted Pyrimidines | 79-93 | High | [7] |
| Three-Component Reaction | Merrifield Resin | Thiouronium salt, ethyl cyanoacetate, aromatic aldehydes | Tetrasubstituted Pyrimidine Library (80 compounds) | 80-90 | High | [7] |
| "Catch and Release" Strategy | Solid-Supported Piperazine | β-Keto esters/amides, Guanidines | 2,4,5-Trisubstituted Pyrimidines | 83-94 | High | [7] |
Experimental Protocols
Protocol 1: Microwave-Assisted Solid-Phase Synthesis of 2,4-Diaminopyrimidine-5-carbonitrile on Chloromethyl Polystyrene Resin
This protocol details a rapid, microwave-assisted method for the synthesis of a trisubstituted pyrimidine.
Materials:
-
2% Butanediol dimethacrylate cross-linked chloromethyl polystyrene resin (1.0 g, 4 mmol Cl/g)
-
N-Methyl-2-pyrrolidone (NMP)
-
Guanidine hydrochloride (2 mmol, 191.06 mg)
-
Cesium carbonate (Cs₂CO₃, 400 mg)
-
2-(1-Ethoxyethylidene)malononitrile
-
Triethylamine (Et₃N)
-
Ethanol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Resin Swelling: Swell the chloromethyl polystyrene resin (250 mg) in NMP.
-
Guanidine Immobilization: To the swelled resin, add guanidine hydrochloride (191.06 mg, 2 mmol) and Cs₂CO₃ (400 mg). Irradiate in a microwave synthesizer at 85°C for 10 minutes.[5] Filter the resin and wash sequentially with NMP, NMP:H₂O (1:1), methanol, and DCM. Dry the resin.
-
Pyrimidine Ring Formation: Treat the guanidine-functionalized resin with 2-(1-ethoxyethylidene)malononitrile in ethanol containing triethylamine. Irradiate in the microwave at for 20 minutes.[5] Filter and wash the resin as in step 2.
-
Cleavage: Suspend the resin in a 1:9 mixture of TFA and DCM (15 mL) and stir for 1 hour at room temperature (or 10 minutes under microwave irradiation).[5]
-
Work-up: Filter off the spent resin and wash with DCM and methanol. Collect the filtrate and evaporate the solvent to obtain the solid product.
-
Purification: Recrystallize the crude product from methanol to yield pure 2,4-diaminopyrimidine-5-carbonitrile.
Protocol 2: Traceless Solid-Phase Synthesis of a 7-Aminothiazolo[4,5-d]pyrimidine Library
This protocol utilizes a traceless linker strategy, where the linker is cleaved without leaving any residual atoms on the final product.
General Workflow:
This synthesis involves a multi-step sequence on a solid support, including the key Dimroth rearrangement to form the fused heterocyclic core.[6] Diversification is achieved through N-acylation, N-alkylation, and nucleophilic substitution with various amines during the cleavage step.[6] The overall yields for the synthesized library members are reported to be in the range of 11-48%.[6]
Key Steps:
-
Attachment to Solid Support: The initial building block is attached to the solid support via a traceless linker.
-
Core Skeleton Formation: A series of reactions are performed to construct the thiazolo[4,5-d]pyrimidine core, including a crucial Dimroth rearrangement step.
-
Diversification: The resin-bound intermediate is subjected to various reactions to introduce diversity:
-
N-acylation: Reaction with a variety of acylating agents.
-
N-alkylation: Reaction with a range of alkylating agents.
-
-
Cleavage and Final Modification: The product is cleaved from the resin using a nucleophilic amine, which simultaneously introduces the final point of diversity.
Visualizations
Experimental Workflow: Microwave-Assisted Pyrimidine Synthesis
Caption: Workflow for Microwave-Assisted Pyrimidine Synthesis.
Logical Relationship: Traceless Linker Strategy
Caption: Concept of Traceless Linker Synthesis.
Signaling Pathway Involvement
While the primary focus of these notes is on the synthesis of pyrimidine libraries, it is crucial to consider their potential biological applications. Pyrimidine derivatives are known to modulate a wide range of signaling pathways implicated in diseases such as cancer. For example, certain pyrimidine-based compounds act as kinase inhibitors, targeting pathways crucial for cell proliferation and survival. A generalized representation of a kinase signaling pathway that could be targeted by a synthesized pyrimidine library is shown below.
Caption: Generic Kinase Signaling Pathway.
References
- 1. Solid phase synthesis of purines from pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jocpr.com [jocpr.com]
- 6. Traceless Solid-Phase Synthesis of 7-Aminothiazolo[4,5- d]pyrimidine-Based Library via Dimroth Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Reductive Amination Involving Pyrimidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of amines, a functional group prevalent in a vast number of pharmaceuticals.[1] This powerful, often one-pot reaction, transforms a carbonyl group into an amine via an intermediate imine.[2] The versatility of this method allows for the creation of primary, secondary, and tertiary amines by reacting aldehydes or ketones with ammonia, primary amines, or secondary amines in the presence of a suitable reducing agent.[3]
Pyrimidine scaffolds are of significant interest in drug discovery, appearing in a wide array of approved drugs and clinical candidates. The ability to functionalize pyrimidine intermediates through methods like reductive amination is crucial for generating diverse compound libraries for screening and optimizing lead compounds. These application notes provide detailed protocols for the reductive amination of pyrimidine-containing starting materials, offering a valuable resource for researchers in organic synthesis and drug development.
Core Concepts of Reductive Amination
The reductive amination process generally proceeds through two key steps:
-
Imine/Iminium Ion Formation: A nucleophilic amine attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then undergoes dehydration to form an imine (for primary amines) or an enamine (for secondary amines). In acidic conditions, the imine can be protonated to form a more electrophilic iminium ion.[2]
-
Reduction: The C=N double bond of the imine or iminium ion is then reduced to a C-N single bond by a reducing agent.[2]
A variety of reducing agents can be employed, with the choice depending on the specific substrates and desired selectivity. Common reducing agents include:
-
Sodium Borohydride (NaBH₄): A relatively strong reducing agent that can also reduce the starting aldehyde or ketone. Therefore, it is often added after the imine has had sufficient time to form.[4]
-
Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is stable in mildly acidic conditions and selectively reduces iminium ions over carbonyls, making it ideal for one-pot reactions.[4]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent, particularly effective for reductive aminations and compatible with a range of functional groups.[4]
Experimental Protocols
Protocol 1: One-Pot Reductive Amination of 2-Aminopyrimidine with Aromatic Aldehydes using Sodium Borohydride
This protocol details a one-pot synthesis of N-benzyl-2-aminopyrimidine derivatives.
Reaction Scheme:
Materials:
-
Substituted Aromatic Aldehyde (e.g., Benzaldehyde)
-
2-Aminopyrimidine
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Glacial Acetic Acid (optional, as catalyst)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aromatic aldehyde (1.0 eq) and 2-aminopyrimidine (1.0-1.2 eq) in methanol or ethanol (5-10 mL per mmol of aldehyde).
-
If desired, add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting materials.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent.
-
Partition the residue between dichloromethane or ethyl acetate and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-substituted-2-aminopyrimidine.
Protocol 2: Reductive Amination of Pyrimidine-4-carboxaldehyde with Primary Amines using Sodium Triacetoxyborohydride
This protocol describes the synthesis of N-alkyl/aryl-N-(pyrimidin-4-ylmethyl)amines.
Reaction Scheme:
Caption: A generalized workflow for a one-pot reductive amination protocol.
Signaling Pathway: Mechanism of Reductive Amination
Caption: A simplified mechanistic pathway of the reductive amination reaction.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2,5-Dimethylpyrimidin-4-amine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,5-Dimethylpyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and effective method for synthesizing polysubstituted pyrimidines is the Pinner synthesis. This involves the cyclocondensation of a 1,3-dicarbonyl compound or a related analogue with an amidine. For the synthesis of this compound, a common approach is the reaction of a 2-methyl-substituted β-keto-nitrile, such as 2-acetyl-2-methylacetonitrile (or its tautomeric equivalent), with acetamidine.
Q2: What are the critical parameters that influence the yield of the reaction?
A2: The yield of this compound synthesis is significantly influenced by several factors:
-
Purity of Reactants: Impurities in the starting materials can lead to side reactions and lower the yield.
-
Reaction Temperature: The optimal temperature is crucial for balancing reaction rate and minimizing byproduct formation.
-
Choice of Solvent: The solvent affects the solubility of reactants and intermediates, influencing the reaction rate.
-
Catalyst/Base: The choice and concentration of the base or catalyst are critical for promoting the desired cyclocondensation.
-
Stoichiometry of Reactants: The molar ratio of the reactants can impact the reaction equilibrium and product yield.
Q3: What are the expected side products in this synthesis?
A3: Potential side products can include incompletely cyclized intermediates, products from self-condensation of the starting materials, or isomeric pyrimidines if the starting materials are not symmetric. Proper control of reaction conditions can minimize the formation of these impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive catalyst or base.- Reaction temperature is too low.- Impure starting materials.- Incorrect stoichiometry. | - Use fresh, high-purity catalyst/base.- Gradually increase the reaction temperature while monitoring with TLC.- Purify starting materials before use.- Verify the molar ratios of your reactants. |
| Formation of Multiple Products (Observed on TLC/LC-MS) | - Reaction temperature is too high, leading to side reactions.- Incorrect pH of the reaction mixture. | - Lower the reaction temperature.- Optimize the amount of base to maintain an appropriate pH for the cyclization. |
| Product is Difficult to Purify | - Presence of closely related impurities or unreacted starting materials.- Product may be an oil instead of a solid. | - Utilize column chromatography with a suitable solvent system.- Attempt to form a salt of the product (e.g., hydrochloride) to facilitate crystallization.- Consider recrystallization from a different solvent system. |
| Inconsistent Yields Between Batches | - Variability in the quality of starting materials.- Inconsistent reaction conditions (e.g., heating, stirring). | - Standardize the source and purity of all reactants.- Ensure precise control over reaction parameters such as temperature, time, and stirring speed. |
Data Presentation: Reaction Parameters
The following table summarizes typical reaction conditions for the synthesis of a related compound, 2-amino-4,6-dimethylpyrimidine, which can serve as a starting point for optimizing the synthesis of this compound.[1]
| Parameter | Condition | Notes |
| Reactants | Guanidine salt and Acetylacetone | For this compound, consider acetamidine and a 2-methyl-β-dicarbonyl compound. |
| Solvent | Aqueous alkaline medium | Eliminates the need for anhydrous solvents and simplifies workup.[1] |
| Alkali | Sodium Carbonate | A cost-effective and moderately strong base.[1] |
| Temperature | 95-100 °C | Higher temperatures generally improve yields, but temperatures below 50°C are not commercially viable.[1] |
| Reaction Time | ~2 hours | Significantly shorter than older methods using anhydrous solvents.[1] |
| Yield | >90% (for 2-amino-4,6-dimethylpyrimidine) | Purity reported to be around 99.2%.[1] |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a representative procedure based on established methods for analogous pyrimidine syntheses. Optimization may be required.
1. Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetamidine hydrochloride (1.1 equivalents) and a suitable solvent (e.g., ethanol).
-
Add a base (e.g., sodium ethoxide, 1.1 equivalents) to the mixture and stir to form the free base of acetamidine.
-
To this mixture, add the 2-methyl-β-dicarbonyl starting material (e.g., 2-methyl-3-oxobutyronitrile, 1.0 equivalent).
2. Reaction Execution:
-
Heat the reaction mixture to reflux (the optimal temperature may vary depending on the solvent) for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualizations: Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Side product formation in pyrimidine synthesis and mitigation strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrimidine synthesis. The focus is on identifying and mitigating common side product formations in the Biginelli and Pinner reactions, two widely used methods for synthesizing pyrimidine cores.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Biginelli reaction?
A1: The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea, is generally efficient. However, several side products can form, impacting yield and purity. The most common of these include:
-
Knoevenagel Condensation Product: This is often a significant side reaction, formed by the direct reaction between the aldehyde and the β-ketoester.[1][2]
-
Aldol Condensation Products: Self-condensation of the aldehyde or the β-ketoester can occur, particularly with aliphatic aldehydes or ketones containing enolizable protons.[2]
-
Unreacted Intermediates: The reaction proceeds through several intermediates, and incomplete reactions can lead to their presence in the final product.[2]
-
N-acylurea byproducts: These can form from the reaction of the β-ketoester with urea in a competing pathway, complicating purification.
Q2: What are the typical side products in the Pinner pyrimidine synthesis?
A2: The Pinner synthesis, involving the condensation of an amidine with a β-dicarbonyl compound, is a versatile method for preparing substituted pyrimidines.[2] Potential side reactions and byproducts include:
-
Amidine Self-Condensation: Amidines can react with themselves, particularly under basic conditions, to form triazines or other condensation products.[2]
-
β-Dicarbonyl Self-Condensation: The β-ketoester or β-diketone can undergo self-condensation reactions.[2]
-
Hydrolysis Products: The Pinner synthesis is highly sensitive to moisture. The presence of water can lead to the hydrolysis of the amidine starting material or the imidate salt intermediate (Pinner salt), forming esters as byproducts instead of the desired pyrimidine.[3]
Q3: How can I improve the yield of my Biginelli reaction and minimize side products?
A3: Improving the yield and minimizing side products in the Biginelli reaction often involves careful optimization of the reaction conditions:
-
Catalyst Selection: While classical methods use strong Brønsted acids like HCl, these can sometimes promote side reactions.[3][4] A variety of Lewis acids (e.g., FeCl₃, InBr₃, Yb(OTf)₃) and other catalysts have been shown to improve yields.[5][6] For instance, NiCl₂·6H₂O has been shown to provide better yields for the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones compared to CuCl₂·2H₂O and CoCl₂·6H₂O.[7]
-
Temperature and Reaction Time: The optimal temperature and reaction time depend on the specific substrates. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the ideal duration and prevent product degradation.[1][3]
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and yield. While ethanol is commonly used, exploring other solvents like acetonitrile, THF, or even solvent-free conditions can lead to better outcomes.[1][2]
-
Purity of Reagents: Using high-purity aldehyde, β-ketoester, and urea is essential to prevent unwanted side reactions.[1]
Q4: What are the critical parameters to control in a Pinner synthesis to avoid side reactions?
A4: The Pinner synthesis is highly sensitive to the reaction conditions. Key parameters to control include:
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions to prevent the hydrolysis of the amidine and other reactants.[2][3] This involves using dry solvents, oven-dried glassware, and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
Temperature Control: The reaction temperature should be carefully controlled. While heating is often necessary to drive the cyclization, excessive temperatures can promote side reactions and decomposition.[2]
-
pH Control: The reaction can be catalyzed by either acid or base. The choice and amount of catalyst should be optimized to favor the desired pyrimidine formation over side reactions like self-condensation.[2]
-
Purity of Amidine: Use high-purity amidine hydrochloride or freshly prepare the free-base amidine immediately before use to prevent degradation and moisture absorption.[3]
Troubleshooting Guides
Troubleshooting the Biginelli Reaction
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst. | - Use a fresh batch of catalyst. - Try a different Lewis or Brønsted acid catalyst (e.g., FeCl₃, InBr₃, p-TsOH).[2] |
| Inappropriate solvent. | - If using ethanol, try switching to acetonitrile, THF, or solvent-free conditions.[2] | |
| Reaction temperature is too low. | - Ensure the reaction is refluxing properly.[2] | |
| Impure starting materials. | - Purify the aldehyde, β-ketoester, and urea before use.[1] | |
| Multiple Spots on TLC (Side Products) | Knoevenagel/Aldol condensation. | - Lower the reaction temperature. - Use a milder catalyst.[2] |
| Incomplete reaction. | - Increase the reaction time and monitor by TLC. - Use a more active catalyst.[1][2] | |
| Product is an oil or difficult to crystallize | Presence of impurities. | - Purify the crude product by column chromatography. - Attempt recrystallization from a different solvent system.[8] |
| Product is inherently an oil. | - Characterize the product as an oil if purification attempts fail to yield a solid. |
Troubleshooting the Pinner Pyrimidine Synthesis
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Presence of water. | - Ensure all glassware is oven-dried and use anhydrous solvents.[2][3] |
| Inactive amidine. | - Use freshly prepared or properly stored amidine.[2][3] | |
| Reaction temperature is too low. | - Gradually increase the reaction temperature while monitoring for product formation and decomposition.[1] | |
| Formation of Multiple Products | Amidine self-condensation. | - Use a lower reaction temperature. - Adjust the pH to disfavor self-condensation.[2] |
| Formation of regioisomers. | - If using an unsymmetrical dicarbonyl, consider a different synthetic route if regioselectivity is poor.[9] | |
| Incomplete cyclization. | - Increase reaction time or temperature. - Use a stronger acid or base catalyst.[1] | |
| Product is difficult to purify | Side products with similar polarity. | - Optimize the reaction conditions to minimize side-product formation.[1] |
Data Presentation
Table 1: Comparison of Catalysts for the Biginelli Reaction
| Catalyst | Reaction Time | Yield (%) | Reference |
| Conventional (HCl) | 1.5 hours | ~60-70% | [10] |
| Microwave (Ethanolic NaOH) | 7-12 min | 72-84% | [10] |
| NiCl₂·6H₂O | - | 50.3% | [6] |
| CuCl₂·2H₂O | - | 6.2% | [6] |
| CoCl₂·6H₂O | - | 0.7% | [6] |
| Dicalcium Phosphate Dihydrate (DCPD) | 35 min | High | [8] |
| Yb(OTf)₃ (solvent-free) | Shortened | Increased | [5] |
Note: Yields are highly dependent on the specific substrates used.
Experimental Protocols
General Protocol for the Biginelli Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and the chosen catalyst (e.g., 7 mol% DCPD).[8]
-
Solvent Addition: Add an appropriate solvent, such as ethanol (10 mL).[8]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid and wash it with a small amount of cold ethanol.[1][8] If no precipitate forms, concentrate the reaction mixture under reduced pressure.[1]
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography on silica gel.[1][8]
General Protocol for the Pinner Pyrimidine Synthesis
This protocol emphasizes the need for anhydrous conditions.
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar). Use anhydrous ethanol, freshly opened or distilled.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.[3]
-
Base Addition: To the stirred solution, carefully add a strong base such as sodium ethoxide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.[3]
-
Diketone Addition: Add the β-diketone (1 eq) dropwise to the reaction mixture.[3]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).[3]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.[3]
Analytical Methods for Side-Product Identification
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the desired pyrimidine product from side products and unreacted starting materials. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is commonly used.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of the desired product and any isolated side products. The chemical shifts and coupling patterns of the protons and carbons provide detailed information about the molecular structure.[11] For example, in the ¹H NMR spectrum of a Biginelli product, characteristic signals for the dihydropyrimidine ring protons can be observed.[12]
Mandatory Visualization
Caption: Desired vs. side reaction pathways in the Biginelli synthesis.
Caption: A simplified workflow for the Pinner synthesis of pyrimidines.
Caption: Troubleshooting workflow for low yield in the Biginelli reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione | Science and Technology of Engineering, Chemistry and Environmental Protection [lseee.net]
- 8. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. Solved The Biginelli reaction 1H NMR spectra of 5-(ethyl | Chegg.com [chegg.com]
Technical Support Center: Purification of 2,5-Dimethylpyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2,5-Dimethylpyrimidin-4-amine by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound and similar polar pyrimidine derivatives by silica gel column chromatography?
A1: The main challenges arise from the compound's high polarity and the basic nature of the amine group.[1] These characteristics can lead to several issues:
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Strong Interaction with Silica: The basic amine can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor elution, significant peak tailing, and potentially irreversible adsorption.[2][3]
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Poor Separation: If impurities have polarities similar to this compound, achieving good separation on a standard silica gel column can be difficult.[4]
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Compound Instability: Some compounds may degrade on the acidic surface of silica gel.[4][5] It is advisable to test the stability of your compound on a TLC plate before performing column chromatography.[5]
Q2: What are the recommended stationary phases for the purification of this compound?
A2: While standard silica gel can be used with modifications, alternative stationary phases are often more effective for basic compounds like this compound:
-
Deactivated Silica Gel: The acidity of silica gel can be reduced by adding a small amount of a basic modifier like triethylamine to the eluent.[6]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of amines.[2][7]
-
Amino-propyl Functionalized Silica: This stationary phase has a basic surface, which minimizes the strong interactions with basic analytes, often leading to better peak shapes and recovery.[3][6]
Q3: How can I improve the separation and reduce peak tailing on a standard silica gel column?
A3: To improve separation and mitigate peak tailing when using standard silica gel, you can modify the mobile phase. Adding a small amount of a basic modifier, such as 0.5-2% (v/v) triethylamine (TEA) or a few drops of ammonia solution to the eluent, can help to neutralize the acidic silanol groups on the silica surface.[3][6] This reduces the strong interactions with the basic amine, leading to more symmetrical peaks and better elution.
Q4: My compound is not moving from the baseline of the column. What should I do?
A4: If your compound is stuck at the top of the column, it indicates that the mobile phase is not polar enough to elute it. You can try the following:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase system (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture).[2]
-
Use a Stronger Solvent System: For very polar compounds, solvent systems containing ammonia, such as 1-10% of a 10% ammonium hydroxide solution in methanol mixed with dichloromethane, can be effective.[5]
-
Consider an Alternative Stationary Phase: If increasing the polarity of the mobile phase does not resolve the issue, switching to a more suitable stationary phase like alumina or amino-propyl functionalized silica may be necessary.[2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Strong interaction between the basic amine and acidic silica gel.[1][2] | Add a basic modifier like triethylamine (0.5-2%) or ammonia to the mobile phase.[6] Use a less acidic stationary phase such as neutral alumina or amino-propyl functionalized silica.[2][3] |
| Poor Separation of Product and Impurities | The polarity of the product and impurities are very similar.[4] | Experiment with different solvent systems to maximize the difference in Rf values on TLC. Consider alternative purification techniques like preparative HPLC or crystallization.[4] |
| Compound Decomposition on the Column | The compound is unstable on the acidic silica gel surface.[4][5] | Test for compound stability on a TLC plate before running the column.[5] Use a deactivated silica gel or a different stationary phase like alumina.[2][7] |
| Low Recovery of the Compound | The compound is irreversibly adsorbed onto the silica gel. The fractions are too dilute to detect the compound.[5] | Use a modified mobile phase with a basic additive or switch to a different stationary phase.[3][6] Concentrate the fractions where you expect your compound to be and re-analyze by TLC.[5] |
| Product Elutes with the Solvent Front | The mobile phase is too polar. | Start with a less polar solvent system. Ensure the chosen eluent provides an Rf value of around 0.2-0.3 for your compound on TLC.[5] |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
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Glass chromatography column
-
Cotton or glass wool
-
Sand
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Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Collection tubes
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM/MeOH mixture).
-
Spot the solution on a TLC plate and develop it in various solvent systems to find an eluent that gives an Rf value of approximately 0.2-0.3 for the desired compound. A good starting point is a mixture of DCM and MeOH. Add a small amount of TEA (e.g., 0.5%) to the eluent to improve the spot shape.
-
-
Column Preparation:
-
Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and gently tap the column to ensure even packing and remove any air bubbles.[8]
-
Add a layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.
-
Equilibrate the column by running the initial mobile phase through it until the packing is stable.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM/MeOH). Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[9]
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Using a pipette, carefully add the solution to the top of the column, ensuring not to disturb the sand layer.[9]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial, less polar mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol). A stepwise or linear gradient can be used.
-
Collect fractions in separate tubes.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent using a rotary evaporator to obtain the purified compound.
-
Example Elution Gradient:
| Step | DCM (%) | MeOH (%) | TEA (%) | Volume | Purpose |
| 1 | 99.5 | 0 | 0.5 | 2 column volumes | Equilibration and elution of non-polar impurities |
| 2 | 97.5 | 2 | 0.5 | 5 column volumes | Elution of less polar impurities |
| 3 | 94.5 | 5 | 0.5 | 10 column volumes | Elution of this compound |
| 4 | 89.5 | 10 | 0.5 | 5 column volumes | Elution of more polar impurities |
Note: This is an example gradient and should be optimized based on TLC analysis of the crude mixture.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Troubleshooting low yield in Biginelli reaction for pyrimidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in the Biginelli reaction for pyrimidine synthesis.
Troubleshooting Guide & FAQs
This section is designed to address specific issues you may encounter during your experiments.
Q1: My Biginelli reaction has a very low yield, with a significant amount of unreacted starting materials. What are the potential causes and how can I improve the conversion?
A1: Low conversion in the Biginelli reaction is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:
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Catalyst Inefficiency: The choice and activity of the catalyst are critical. The reaction is often sluggish without a catalyst.[1]
-
Solution: If you are not using a catalyst, consider adding a Brønsted or Lewis acid. If you are using a catalyst, its activity might be compromised. For reusable catalysts, regeneration may be necessary. For acid catalysts like HCl, ensure the concentration is optimal. Screening different catalysts, such as Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) or Brønsted acids, can significantly improve yields.[2][3]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are key parameters.
-
Solution: The reaction may require longer heating or a moderate increase in temperature to proceed to completion. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time and prevent potential product degradation.[4]
-
-
Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate.
-
Solution: While ethanol is commonly used, exploring other solvents or even solvent-free conditions has been shown to enhance yields for specific substrates. Polar solvents are generally preferred.[5] Experimenting with solvents like acetonitrile or employing solvent-free conditions can be beneficial.
-
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction or lead to unwanted side products.
-
Solution: Ensure all starting materials are of high purity. Purification of reagents before use may be necessary.
-
Q2: I've isolated my product, but the yield is still low, and I observe a significant, often colorful, byproduct. What could this be?
A2: A common byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures. This pathway competes with the desired Biginelli reaction.
-
Troubleshooting Steps:
-
Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Running the reaction at a lower temperature can significantly minimize the formation of the DHP byproduct.
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some catalysts may preferentially promote one pathway over the other.
-
Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia, thus disfavoring the Hantzsch pathway.
-
Q3: My reaction mixture becomes very thick or solidifies during the reaction, leading to poor stirring and low yield. What can I do?
A3: Solidification of the reaction mixture can be due to the precipitation of the product or an intermediate.
-
Solution:
-
Solvent Choice: Switching to a solvent in which the product and intermediates are more soluble at the reaction temperature can alleviate this issue.
-
Solvent-Free Conditions: If working under solvent-free conditions, occasional addition of a few drops of a suitable solvent (like ethanol) can help maintain a stirrable mixture.[4]
-
Mechanical Stirring: Ensure you have efficient mechanical stirring to maintain a homogeneous mixture as much as possible.
-
Q4: I am using a substituted benzaldehyde, and the yield is much lower than with unsubstituted benzaldehyde. Why is this and how can I improve it?
A4: The electronic and steric properties of substituents on the aromatic aldehyde can significantly impact the reaction rate and yield.
-
Electron-donating groups on the benzaldehyde can sometimes decrease the electrophilicity of the aldehyde's carbonyl carbon, potentially slowing down the initial condensation step with urea.
-
Electron-withdrawing groups generally lead to higher yields as they increase the electrophilicity of the carbonyl carbon.[4]
-
Steric hindrance from bulky ortho-substituents can also impede the reaction.
-
Solution: For less reactive aldehydes, you may need to employ more forcing reaction conditions, such as a more active catalyst, higher temperature, or longer reaction time. Refer to the data tables below for specific examples of how different substituents affect the yield.
Data Presentation
The following tables summarize quantitative data from various studies to help guide your optimization efforts.
Table 1: Comparison of Catalysts for the Biginelli Reaction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| No Catalyst | Solvent-free | 90 | 4 | 70 | [6] |
| HCl | Ethanol | Reflux | 18 | 40-60 | Classic Method |
| Yb(OTf)₃ | Solvent-free | 100 | 0.5 | 96 | [3] |
| InCl₃ | Acetonitrile | Reflux | 2 | 91 | [3] |
| [Btto][p-TSA] | Solvent-free | 90 | 0.5 | 95 | [2] |
| SO₃H@imineZCMNPs | Solvent-free | 90 | 0.5 | 98 | [7] |
| Dicalcium Phosphate | Ethanol | Reflux | 0.6 | 94 | [8] |
Table 2: Effect of Solvent on the Biginelli Reaction Yield
| Solvent | Dielectric Constant (ε) | Yield (%) |
| Toluene | 2.4 | 15 |
| Dichloromethane | 9.1 | 35 |
| Tetrahydrofuran (THF) | 7.5 | 60 |
| Ethanol | 24.6 | 75 |
| Acetonitrile | 37.5 | 85 |
| Solvent-free | - | >90 |
Data adapted from studies demonstrating the general trend of solvent polarity on reaction yield. Higher dielectric constants often lead to higher yields.[5]
Table 3: Influence of Aldehyde Substituent on Reaction Yield
| Aldehyde Substituent (R) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H | WSi/A-15 | Solvent-free | 92 | 4.5 | 82 | [4] |
| 4-Cl | WSi/A-15 | Solvent-free | 92 | 4 | 91 | [4] |
| 4-NO₂ | WSi/A-15 | Solvent-free | 92 | 2.5 | 95 | [4] |
| 4-OH | WSi/A-15 | Solvent-free | 92 | 5 | 78 | [4][9] |
| 4-OCH₃ | WSi/A-15 | Solvent-free | 92 | 6 | 75 | [4] |
| 2-Cl | WSi/A-15 | Solvent-free | 92 | 5 | 85 | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: General Procedure for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using an Ionic Liquid Catalyst under Solvent-Free Conditions [2]
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (3 mmol), ethyl acetoacetate (3 mmol), urea or thiourea (4.5 mmol), and the Brønsted acidic ionic liquid [Btto][p-TSA] (0.15 mmol).
-
Reaction: Heat the mixture at 90 °C with magnetic stirring.
-
Monitoring: Monitor the reaction's progress by TLC. The reaction is typically complete within 30 minutes.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: Pour the reaction mixture onto crushed ice and stir for 5 minutes.
-
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and then recrystallize from ethanol to obtain the pure dihydropyrimidinone.
Protocol 2: Synthesis of Dihydropyrimidinones using a Heterogeneous Catalyst under Solvent-Free Conditions [7]
-
Reactant and Catalyst: In a reaction vessel, mix ethyl acetoacetate, the desired aldehyde, urea, and 10 mg of SO₃H@imineZCMNPs catalyst.
-
Reaction Conditions: Heat the mixture at 90 °C under solvent-free conditions.
-
Product Isolation: Upon completion of the reaction, the catalyst can be separated from the reaction mixture using a permanent magnet.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent. The catalyst can be washed, dried, and reused.
Visualizations
Biginelli Reaction Mechanism
The following diagram illustrates the widely accepted iminium-mediated mechanism for the Biginelli reaction.
Caption: The Iminium pathway is the most accepted mechanism for the Biginelli reaction.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low yield issues in the Biginelli reaction.
Caption: A systematic workflow for troubleshooting low yields in the Biginelli reaction.
References
- 1. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Pyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrimidine synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield or No Product in Biginelli Reaction
Q1: I am performing a Biginelli reaction to synthesize a dihydropyrimidinone (DHPM), but I'm getting a very low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in the classic Biginelli reaction, particularly when using substituted aromatic or aliphatic aldehydes.[1][2] Several factors can be optimized to enhance product yield.[3]
Troubleshooting Steps:
-
Catalyst Choice and Activity: The reaction is acid-catalyzed. While strong acids like HCl are traditionally used, they can cause side reactions.[1][4] Consider using milder Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts, which have been shown to improve yields and simplify the workup process.[1][3] Ensure your catalyst is active; reusable catalysts may require regeneration.[2]
-
Reaction Temperature: Temperature is a critical parameter. While some reactions work at room temperature, heating is often required.[1] Optimal temperatures are typically between 80°C and 100°C, but this can vary depending on the specific substrates used.[1][4] Excessively high temperatures can promote the formation of Hantzsch-type 1,4-dihydropyridine (DHP) byproducts.[2]
-
Solvent Conditions: Ethanol is a common solvent, but solvent-free conditions have been reported to increase yields and shorten reaction times, aligning with green chemistry principles.[1][2] The polarity of the solvent can significantly impact the reaction rate.[3]
-
Reaction Time: Reaction times can range from minutes to several hours.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration and prevent product degradation.[2][3]
-
Purity and Stoichiometry of Reagents: Ensure all starting materials—aldehyde, β-ketoester, and urea/thiourea—are of high purity, as impurities can inhibit the reaction.[2][5] A slight excess of urea or thiourea is often beneficial.[1]
Issue 2: Formation of Unexpected Side Products
Q2: I'm observing an unexpected fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?
A2: The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures.[2] This pathway competes with the desired Biginelli reaction.
Preventative Measures:
-
Lower Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce DHP formation.[2]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[2]
-
Order of Reagent Addition: In some cases, adding the urea last can help minimize its decomposition into ammonia.[2]
Q3: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and minimize their formation?
A3: N-acylureas can form from a competing reaction between the β-ketoester and urea, complicating purification.[2]
Troubleshooting Steps:
-
Characterization: These byproducts can be identified using ¹H and ¹³C NMR spectroscopy and mass spectrometry.[2]
-
Control Reaction Conditions: Careful control of stoichiometry and catalyst choice can suppress the formation of N-acylureas.[2]
Issue 3: Low Conversion and Incomplete Reactions
Q4: My TLC analysis shows a significant amount of unreacted starting materials. What are the likely causes and solutions?
A4: Low conversion can be attributed to several factors:
-
Catalyst Inefficiency: The catalyst may be inactive or used in an insufficient amount. Try increasing the catalyst loading or using a more active catalyst.[3]
-
Suboptimal Temperature: The reaction may not have reached the necessary activation energy. A moderate increase in temperature may be required.[3]
-
Steric Hindrance: Bulky groups on the aldehyde or β-ketoester can slow the reaction. In this case, a longer reaction time or a higher temperature may be necessary.[3]
-
Reactant Purity: Ensure high purity of all starting materials.[2][5]
Issue 4: Purification Challenges
Q5: I am struggling to purify my final pyrimidine product. What are some effective strategies?
A5: Purification of pyrimidine derivatives can be challenging due to their basicity.[6]
Effective Purification Techniques:
-
Acid-Base Extraction: This technique can be used to separate the basic pyrimidine product from non-basic impurities. The pyrimidine is protonated with a dilute acid (e.g., HCl) and extracted into the aqueous layer. It can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[6]
-
Column Chromatography: While versatile, tailing can be an issue on silica gel due to the basic nature of pyrimidines. Adding a small amount of a base like triethylamine to the eluent can help mitigate this.[6]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[6]
Data Presentation: Comparison of Synthesis Methods
The selection of a synthetic method depends on factors like desired yield, reaction time, and available equipment. The following table summarizes key quantitative data for different pyrimidine synthesis methods.[7]
| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Pinner Synthesis | Urea, Acetylacetone | Hydrochloric Acid | Methanol | 3 hours | 52°C | 90.2%[7] |
| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | Benzyltriethylammonium Chloride | Solvent-free | 30-45 minutes | 100°C | >85%[7] |
| Iridium-Catalyzed | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150°C | Up to 93%[7] |
| Microwave-Assisted | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Sulfamic Acid | Solvent-free | 2-5 minutes | 300W | 88-95%[7] |
Experimental Protocols
Protocol 1: Optimized Biginelli Reaction for DHPM Synthesis
This protocol is designed to favor the formation of the dihydropyrimidinone (DHPM) while minimizing the Hantzsch dihydropyridine byproduct.[2]
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., sulfated zirconia, 50 mg)[2]
-
Ethanol (for work-up)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[2]
-
Add the catalyst to the mixture.
-
Heat the reaction mixture, monitoring progress by TLC.[2] Reaction time can vary from minutes to several hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.[2]
-
Remove the solvent under reduced pressure.[2]
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[2]
Visualizations
Logical Workflows
The following diagrams illustrate logical troubleshooting workflows for common issues encountered in pyrimidine synthesis.
Caption: Troubleshooting workflow for low yield in Biginelli reaction.
Caption: Logic for identifying and mitigating common side products.
References
Technical Support Center: Purification of 2,5-Dimethylpyrimidin-4-amine Crude Product
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing impurities from crude 2,5-Dimethylpyrimidin-4-amine. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the crude product of this compound?
A1: Common impurities can arise from unreacted starting materials, side reactions, or degradation of the product. In a typical synthesis involving the condensation of a β-dicarbonyl compound with guanidine, potential impurities include:
-
Unreacted Guanidine: A highly polar and basic starting material.
-
Unreacted β-diketone: The diketone starting material may remain if the reaction does not go to completion.
-
Polymeric byproducts: Dark, tarry substances can form under certain reaction conditions.[1]
-
Isomeric Pyrimidines: Depending on the specific β-dicarbonyl precursor, there is a possibility of forming isomeric pyrimidine products.
Q2: My crude this compound is a dark, oily, or tarry substance. How should I proceed with purification?
A2: A dark and oily or tarry appearance often indicates the presence of polymeric impurities.[1] An initial work-up using an acid-base extraction is recommended before attempting more refined purification methods like recrystallization or column chromatography. This can help remove highly polar or polymeric materials.
Q3: What are the recommended analytical techniques to assess the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and for tracking the progress of purification.[2] Thin Layer Chromatography (TLC) can also be used for rapid, qualitative assessment. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identification of any impurities present.
Troubleshooting Guides
Recrystallization
Q4: I am having trouble finding a suitable single solvent for the recrystallization of this compound. What should I do?
A4: If a single solvent does not provide the desired solubility profile (high solubility when hot, low solubility when cold), a two-solvent system is a powerful alternative. For aminopyrimidines, common solvent pairs include ethanol/water, ethanol/hexane, or ethyl acetate/hexane.[3]
Q5: My this compound is "oiling out" instead of forming crystals during recrystallization. How can I resolve this?
A5: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. To troubleshoot this:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of the "good" solvent (the one in which the compound is more soluble) to decrease the saturation.
-
Ensure a slower cooling rate. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Scratch the inside of the flask with a glass rod at the air-liquid interface to induce nucleation.
Q6: The recovery yield from my recrystallization is very low. How can I improve it?
A6: Low recovery can be due to several factors:
-
Using too much solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature crystallization: If the product crystallizes during hot filtration, ensure your funnel and receiving flask are pre-heated.
-
Incomplete crystallization: Allow sufficient time for cooling, including in an ice bath, to maximize crystal formation. If a significant amount of product remains in the mother liquor, you can concentrate it and attempt a second crystallization.[3]
Column Chromatography
Q7: My this compound is showing significant tailing on a silica gel column. What is the cause and how can I fix it?
A7: Peak tailing for basic compounds like aminopyrimidines on silica gel is common due to strong interactions with acidic silanol groups on the stationary phase.[3] To mitigate this:
-
Add a basic modifier to the mobile phase: Incorporating a small amount of triethylamine (e.g., 0.1-1%) or ammonia in the eluent can neutralize the acidic sites on the silica gel and improve peak shape.
-
Use an alternative stationary phase: Consider using a more inert stationary phase like alumina or a functionalized silica gel (e.g., amino-propyl).
Q8: What is a good starting mobile phase for silica gel column chromatography of this compound?
A8: A good starting point for moderately polar compounds like this compound on silica gel is a solvent system of ethyl acetate in hexanes or dichloromethane in methanol.[1] You can start with a low polarity mixture and gradually increase the polarity to elute your compound. For example, begin with 5% ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate.
Data Presentation
Table 1: Physical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₉N₃ | |
| Molecular Weight | 123.16 g/mol | |
| CAS Number | 73-70-1 | |
| IUPAC Name | This compound | |
| Melting Point | Data not consistently available | |
| ¹H NMR | Spectral data available | [4] |
| ¹³C NMR | Spectral data available | [4] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general method for purification by recrystallization. The choice of solvent or solvent system should be determined by preliminary small-scale solubility tests.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, water, hexane) at room temperature and with heating. A good single solvent will dissolve the compound when hot but not at room temperature. For a two-solvent system, one solvent should readily dissolve the compound ("good" solvent), and the other should be a poor solvent ("bad" solvent) in which the compound is insoluble. The two solvents must be miscible.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.
-
Crystallization:
-
Single Solvent: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[3]
-
Two-Solvent: While the solution in the "good" solvent is hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy. Add a few more drops of the hot "good" solvent until the solution becomes clear again. Allow the solution to cool slowly.[5]
-
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Silica Gel Column Chromatography
This protocol outlines a standard procedure for purification by silica gel column chromatography.
-
Mobile Phase Selection: Determine a suitable mobile phase using Thin Layer Chromatography (TLC). A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common mobile phase for aminopyrimidines is a gradient of ethyl acetate in hexanes or methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine.[3]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, silica-adsorbed sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase to move the compound down the column.
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing cross-coupling reactions with pyrimidine-based substrates.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the cross-coupling of pyrimidines, offering potential causes and actionable solutions in a direct question-and-answer format.
Issue 1: Low or No Yield
Question: My Suzuki-Miyaura coupling reaction with a chloropyrimidine is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in Suzuki-Miyaura reactions involving pyrimidines can arise from several factors, primarily related to the electron-deficient nature of the pyrimidine ring and potential catalyst inhibition by the nitrogen atoms.[1] Here are the common culprits and troubleshooting steps:
-
Suboptimal Catalyst System: The choice of palladium catalyst and ligand is critical. While standard catalysts like Pd(PPh₃)₄ can be effective, challenging couplings with less reactive chloropyrimidines often require more specialized systems.[1][2]
-
Recommendation: Screen a panel of catalysts and ligands. Highly active catalysts with electron-rich and bulky phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), have proven effective for heteroaryl couplings.[3][4] For instance, using a tandem catalyst like XPhos Pd G2 has been shown to be effective.[1]
-
-
Inappropriate Base and Solvent: The base and solvent system significantly influences reaction efficiency. The base activates the boronic acid for transmetalation, and the solvent affects solubility and catalyst stability.[1][2]
-
Recommendation: An optimization study found that using K₃PO₄ as the base in 1,4-dioxane can lead to good yields.[1][5] Weaker bases like K₂CO₃ or stronger bases like Cs₂CO₃ can also be effective depending on the specific substrates.[2][6] A solvent screening is recommended if solubility is an issue.[7][8]
-
-
Suboptimal Reaction Temperature: The reaction may not be reaching completion due to an inadequate temperature.
-
Recommendation: Most Suzuki couplings for pyrimidine derivatives are conducted at temperatures between 70-110 °C under an inert atmosphere.[1][2] Microwave irradiation can also be employed to shorten reaction times and potentially improve yields, with temperatures typically ranging from 100-150 °C.[3][7]
-
-
Reactant Quality: Impurities in the starting materials, such as the halopyrimidine or the boronic acid, can poison the catalyst.
-
Recommendation: Ensure the purity of your reactants. If protodeboronation is suspected, consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.[3]
-
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.[3]
-
Recommendation: The use of bulky, electron-rich ligands can sterically hinder this coordination and protect the catalyst.[4]
-
dot
Caption: Troubleshooting workflow for low yield in pyrimidine cross-coupling.
Issue 2: Presence of Side Products
Question: I am observing significant homocoupling of my boronic acid and/or dehalogenation of my pyrimidine starting material. How can I minimize these side reactions?
Answer: Homocoupling and dehalogenation are common side reactions in cross-coupling chemistry.
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid. It is often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species.[4]
-
Recommendation: Ensure your reaction is thoroughly degassed with an inert gas (e.g., argon or nitrogen). Using a Pd(0) source like Pd(PPh₃)₄ or a highly efficient precatalyst system can also mitigate this issue.[4]
-
-
Dehalogenation: This involves the replacement of the halogen on the pyrimidine ring with a hydrogen atom. This can be caused by the choice of catalyst and ligand.[9]
-
Recommendation: Screening different ligands can sometimes solve this problem. For instance, in some systems, certain phosphine ligands might promote dehalogenation, and switching to another class of ligands could be beneficial.[9]
-
Frequently Asked Questions (FAQs)
Q1: Which halogen on the pyrimidine ring is most reactive for cross-coupling?
A1: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[10] This trend is inversely correlated with the carbon-halogen bond strength, making the oxidative addition step (often the rate-determining step) easier for heavier halogens.[10] Iodopyrimidines are the most reactive, while chloropyrimidines are less reactive and often require more active catalyst systems.[10]
Q2: How does the position of the halogen on the pyrimidine ring affect reactivity?
A2: The position of the halogen significantly influences reactivity due to the electronic effects of the ring nitrogens. The general order of reactivity is C4(6) > C2 > C5.[10] The C4 and C6 positions are the most electron-deficient and therefore most susceptible to oxidative addition by the palladium catalyst. The C2 position is also activated, while the C5 position is the least reactive.[10] For 2,4-dichloropyrimidines, reaction at the C4 position is generally favored.[11]
Q3: What are the key differences in catalyst selection for Suzuki, Buchwald-Hartwig, and Stille couplings of pyrimidines?
A3: While all are palladium-catalyzed, the optimal catalyst system can differ:
-
Suzuki-Miyaura: Requires a base to activate the boronic acid. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective, especially for less reactive chlorides.[3]
-
Buchwald-Hartwig Amination: Also requires a base (often a strong, non-nucleophilic base like NaOtBu or LHMDS) and specialized bulky phosphine ligands (e.g., Xantphos, BrettPhos) to facilitate the C-N bond formation.[12][13]
-
Stille Coupling: This reaction involves an organotin reagent and does not typically require a base. Catalysts like Pd(PPh₃)₄ are commonly used. A key challenge can be the removal of toxic tin byproducts.[14][15]
Q4: Can I perform cross-coupling reactions on a pyrimidine ring that already has other substituents?
A4: Yes, one of the major advantages of palladium-catalyzed cross-coupling is the high functional group tolerance.[16] However, the electronic and steric properties of existing substituents can influence the reactivity. Electron-donating groups can increase the electron density of the ring, potentially affecting the oxidative addition step, while electron-withdrawing groups can have the opposite effect.[3] Very bulky substituents near the reaction site may also hinder the approach of the catalyst.
Data Presentation: Catalyst System Comparison
The following tables summarize common catalyst systems for Suzuki-Miyaura and Buchwald-Hartwig reactions with pyrimidine derivatives.
Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Halopyrimidines
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Substrate | Reference(s) |
| Pd(PPh₃)₄ | - | K₂CO₃ / K₃PO₄ | 1,4-Dioxane/H₂O, DMF | 80-110 | Bromo/Iodopyrimidines | [3][5] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 80-100 | Chloro/Bromopyrimidines | [1] |
| PdCl₂(dppf) | - | K₂CO₃ | 1,4-Dioxane | 100 | Chloropyrimidines | [7][17] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | Chloro/Bromopyrimidines | [3] |
Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination of Halopyrimidines
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Substrate | Reference(s) |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 110 | Bromo/Chloropyrimidines | [12] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | Bromo/Chloropyrimidines | [18] |
| BrettPhos Palladacycle | - | LHMDS | THF | 65 | Bromopyrimidines | [19] |
| PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | Chloropyrimidines | [12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a chloropyrimidine with an arylboronic acid.
Materials:
-
Chloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed microwave vial
Procedure:
-
To an oven-dried Schlenk flask, add the chloropyrimidine, arylboronic acid, palladium catalyst, and base.[17]
-
Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]
-
Add the degassed solvent via syringe. The typical concentration is 0.1-0.5 M.[2]
-
Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
dot
Caption: A general experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromopyrimidine
This protocol describes a general method for the C-N cross-coupling of a bromopyrimidine with a primary or secondary amine.
Materials:
-
Bromopyrimidine (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed vial
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and ligand to an oven-dried Schlenk flask.
-
Add the bromopyrimidine and the base to the flask.
-
Seal the flask, remove from the glovebox (if applicable), and add the degassed solvent, followed by the amine via syringe.
-
Evacuate and backfill the flask with inert gas three times.[17]
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 90-120 °C).[17]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel chromatography.
dot
Caption: Decision tree for catalyst and ligand selection in pyrimidine coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. Stille Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Scaling up the Synthesis of 2,5-Dimethylpyrimidin-4-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2,5-Dimethylpyrimidin-4-amine for library production. It includes frequently asked questions, troubleshooting guides, and a detailed experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound? A1: A robust and scalable approach involves the condensation of a suitable 1,3-dicarbonyl equivalent with an amidine. Specifically, the reaction of 2-methylacetoacetonitrile with acetamidine hydrochloride in the presence of a base is a common strategy. This method is advantageous for library production due to the availability of starting materials and generally good yields.
Q2: What are the critical safety precautions to consider during scale-up? A2: When scaling up, it is crucial to manage the reaction exotherm, especially during the base addition and cyclization steps. The reaction should be conducted in a well-ventilated area or fume hood. Use of personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. For larger scales, a jacketed reactor with overhead stirring and temperature control is highly recommended to ensure efficient heat dissipation.[1]
Q3: How can I monitor the reaction's progress effectively? A3: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3] A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexanes. The disappearance of the starting materials (e.g., 2-methylacetoacetonitrile) and the appearance of the product spot indicate the reaction's progression.
Q4: What are the recommended purification methods for the final product on a large scale? A4: For large-scale purification, recrystallization is often more practical and cost-effective than column chromatography.[1] Suitable solvent systems for recrystallization include ethanol/water, isopropanol, or toluene.[1] If chromatographic purification is necessary, using a medium-pressure liquid chromatography (MPLC) system can be an efficient alternative to traditional gravity columns.
Q5: What kind of yields can be expected, and what factors are most influential? A5: Yields can vary significantly based on the reaction conditions. On a lab scale, yields can often reach up to 90% under optimized conditions.[4] The most influential factors include the choice of base, solvent, reaction temperature, and the purity of the starting materials.[3] Lewis acid catalysts can also be used to improve yields and reaction rates.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| SYN-001 | Low or No Product Yield | - Inactive or insufficient catalyst/base. - Suboptimal reaction temperature. - Impure starting materials.[3] - Insufficient reaction time. | - Ensure the base (e.g., sodium ethoxide) is fresh and anhydrous. - Gradually increase the reaction temperature while monitoring for product formation and degradation.[3] - Verify the purity of 2-methylacetoacetonitrile and acetamidine hydrochloride via NMR or GC-MS. - Extend the reaction time and monitor progress via TLC/HPLC.[2] |
| SYN-002 | Formation of Multiple Side Products | - Reaction temperature is too high, leading to side reactions.[2] - Incorrect order of reagent addition. - Presence of water in the reaction mixture. | - Run the reaction at a lower temperature to minimize the formation of byproducts.[2] - Consider adding the base portion-wise to control the reaction rate. - Ensure all glassware is oven-dried and use anhydrous solvents. |
| SYN-003 | Poor Solubility of Reagents or Intermediates | - The chosen solvent may not be optimal for the reactants or intermediates. | - Screen alternative polar solvents like DMF, DMSO, or other low molecular weight alcohols.[5] The use of a co-solvent system may also improve solubility. |
| SYN-004 | Difficulty in Product Isolation/Purification | - The product may be co-precipitating with inorganic salts. - Oily crude product that is difficult to crystallize. | - During workup, ensure the pH is properly adjusted to precipitate the free amine. - Wash the crude product thoroughly with water to remove inorganic salts. - If the product is an oil, try triturating with a non-polar solvent (like hexanes or diethyl ether) to induce solidification, or purify via column chromatography. |
| SYN-005 | Uncontrolled Exothermic Reaction during Scale-Up | - Rapid addition of reagents. - Inefficient heat transfer in a large reaction vessel. | - Add the base or other reactive agents slowly via a dropping funnel, monitoring the internal temperature closely.[1] - Use a jacketed reactor with a chiller for active cooling. - Ensure vigorous and efficient stirring to prevent the formation of local hot spots. |
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot low yield in the synthesis.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes hypothetical results from an optimization study for the synthesis of this compound, demonstrating the impact of different parameters on the final product yield.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOEt (1.1) | Ethanol | 80 | 12 | 75 |
| 2 | K₂CO₃ (1.5) | DMF | 100 | 12 | 62 |
| 3 | NaH (1.1) | THF | 65 | 18 | 55 |
| 4 | NaOEt (1.1) | Ethanol | 80 | 24 | 88 |
| 5 | NaOEt (1.1) | Methanol | 65 | 12 | 71 |
| 6 | NaOEt (1.1) + ZnCl₂ (0.1) | Ethanol | 80 | 8 | 91 |
Experimental Protocol: Scaled-Up Synthesis (100 g Scale)
This protocol describes the synthesis of this compound from 2-methylacetoacetonitrile and acetamidine hydrochloride.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methylacetoacetonitrile | 97.12 | 100.0 g | 1.03 |
| Acetamidine Hydrochloride | 94.54 | 107.0 g | 1.13 |
| Sodium Ethoxide (21% in EtOH) | 68.05 | 360 mL | 1.13 |
| Anhydrous Ethanol | 46.07 | 1000 mL | - |
| Ethyl Acetate | 88.11 | 1500 mL | - |
| Saturated Brine | - | 500 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | 50 g | - |
Experimental Workflow Diagram
References
Work-up procedures to minimize product loss in pyrimidine synthesis
Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on work-up procedures to minimize product loss and troubleshoot common issues encountered during the synthesis of pyrimidine derivatives.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and detailed guides in a question-and-answer format to address specific issues you might encounter during your experiments.
Low Yield and Product Loss During Work-up
Q1: My overall yield is low, and I suspect I'm losing my product during the work-up. What are the common causes?
A1: Low yields can stem from several factors during the work-up process. Common causes include:
-
Incomplete Precipitation/Crystallization: The product may be partially soluble in the solvent, leading to loss during filtration.
-
Product Solubility in Wash Solvents: Washing the isolated solid with a solvent in which it has some solubility can lead to significant product loss.[1]
-
Emulsion Formation during Extraction: Difficulty in separating aqueous and organic layers can trap the product in the emulsion.
-
Product Adhesion to Glassware: Polar pyrimidine derivatives can adhere to the surface of flasks and funnels.
-
Decomposition on Silica Gel: Some pyrimidine derivatives may be unstable on silica gel during column chromatography.[2]
Q2: How can I optimize my precipitation or crystallization to maximize product recovery?
A2: To maximize your yield during precipitation or crystallization, consider the following:
-
Solvent Selection: The ideal solvent is one in which your product has high solubility at an elevated temperature and low solubility at a lower temperature, while impurities remain soluble.[3]
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the solubility of your product.[1]
-
Anti-Solvent Addition: For compounds that are difficult to crystallize, using a solvent/anti-solvent system where an anti-solvent is added slowly at a lower temperature can induce crystallization.[1]
-
Seeding: Adding a seed crystal of the pure compound can initiate crystallization if it's slow to start.[1]
Q3: I'm losing a significant amount of product during filtration and washing. What can I do to prevent this?
A3: To minimize loss during filtration and washing:
-
Use Ice-Cold Solvents: Always wash your crystals with a minimal amount of ice-cold solvent to reduce solubility.[1]
-
Choose the Right Wash Solvent: If your product is less soluble in a more non-polar solvent that still dissolves the impurities, consider using it for washing.[1]
-
Work Quickly: Minimize the contact time between your product and the wash solvent.
Purification Challenges
Q4: My crude product is an oil and won't crystallize. How can I purify it?
A4: When a product "oils out" instead of crystallizing, it could be due to the compound's melting point being lower than the solvent's boiling point or the solution being supersaturated.[1] Here are some troubleshooting steps:
-
Try a Different Solvent System: Experiment with various solvents or solvent mixtures for recrystallization.[1]
-
Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal to encourage crystal formation.[1]
-
Solvent/Anti-Solvent System: Dissolve the oil in a good solvent and slowly add an anti-solvent at a reduced temperature.[1] For example, dissolving a compound soluble only in DMF or DMSO in DMF and then placing it in a chamber with DCM to allow for slow diffusion can induce crystallization.[4]
Q5: I'm having difficulty separating my pyrimidine product from impurities by column chromatography due to similar polarities. What are my options?
A5: When impurities have similar polarities to your desired product, separation can be challenging.[2] Consider these alternatives:
-
Optimize Your Solvent System: Experiment with different solvent systems for column chromatography.
-
Alternative Purification Techniques: Consider preparative HPLC or crystallization as alternative purification methods.[2]
-
Product Derivatization: In some cases, you can temporarily derivatize your product to alter its polarity, purify the derivative, and then remove the protecting group.
Data Presentation
The following table summarizes the influence of reaction temperature on product distribution in a Biginelli-type reaction, highlighting how reaction conditions can impact the formation of byproducts and, consequently, the yield of the desired pyrimidine.
| Aldehyde | Temperature (°C) | Biginelli Product Yield (%) | Hantzsch Product Yield (%) |
| Benzaldehyde | 60 | 87 | Not Observed |
| Benzaldehyde | 100 | 25 | 65 |
| 4-Chlorobenzaldehyde | 60 | 92 | Not Observed |
| 4-Chlorobenzaldehyde | 100 | 30 | 60 |
| 4-Methoxybenzaldehyde | 60 | 85 | Not Observed |
| 4-Methoxybenzaldehyde | 100 | 20 | 70 |
Data adapted from a study on sulfated zirconia-catalyzed multicomponent reactions.[5]
Experimental Protocols
Protocol 1: General Cooling Crystallization for Pyrimidine Derivatives
This protocol outlines a standard procedure for purifying solid pyrimidine compounds.
Materials:
-
Impure pyrimidine compound
-
Selected crystallization solvent(s)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter flask
-
Ice bath
Methodology:
-
Dissolution: Place the impure pyrimidine compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring to dissolve the compound completely. Add more hot solvent in small portions until a clear solution is obtained.[6]
-
Slow Cooling: Allow the solution to cool slowly to room temperature. Crystal growth should occur as the solubility of the pyrimidine compound decreases.[6]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.[6]
-
Drying: Allow the crystals to dry completely.
Protocol 2: Anti-Solvent Vapor Diffusion for Small-Scale Crystallization
This technique is suitable for small quantities of a compound or for compounds that are challenging to crystallize using conventional methods.[6]
Materials:
-
Pyrimidine compound
-
A "good" solvent in which the compound is soluble
-
An "anti-solvent" that is miscible with the "good" solvent but in which the compound is insoluble
-
Small vial
-
Larger sealed reservoir chamber
Methodology:
-
Dissolution: Dissolve the pyrimidine compound in a minimal amount of the "good" solvent in a small vial.
-
Setup: Place the vial inside a larger sealed reservoir chamber containing the "anti-solvent."
-
Diffusion: The anti-solvent vapor will slowly diffuse into the solution in the vial.
-
Crystallization: As the concentration of the anti-solvent in the solution increases, the solubility of the pyrimidine compound decreases, leading to gradual crystallization.[6]
-
Monitoring: Monitor the setup over time until crystals of a suitable size have formed.
Visualizations
Caption: Troubleshooting workflow for low pyrimidine yield after work-up.
Caption: General experimental workflow for pyrimidine work-up and purification.
References
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the NMR Analysis of 2,5-Dimethylpyrimidin-4-amine
For researchers, scientists, and professionals in drug development, understanding the precise molecular structure of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of 2,5-dimethylpyrimidin-4-amine, offering a comparative framework against related pyrimidine derivatives. Due to the limited availability of public, raw experimental spectral data for this compound, this guide presents a detailed prediction and interpretation based on established principles of NMR spectroscopy and data from analogous structures.
Predicted NMR Spectral Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects on the pyrimidine ring system and comparison with known spectral data of similar compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H6 | ~ 7.8 - 8.0 | Singlet | 1H |
| NH₂ | ~ 5.0 - 6.0 | Broad Singlet | 2H |
| C2-CH₃ | ~ 2.4 - 2.6 | Singlet | 3H |
| C5-CH₃ | ~ 2.1 - 2.3 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~ 162 - 165 |
| C4 | ~ 160 - 163 |
| C6 | ~ 155 - 158 |
| C5 | ~ 115 - 118 |
| C2-CH₃ | ~ 23 - 26 |
| C5-CH₃ | ~ 15 - 18 |
Spectral Interpretation and Comparison
The predicted NMR data for this compound can be interpreted by considering the electronic environment of each nucleus.
-
¹H NMR Spectrum: The pyrimidine ring proton (H6) is expected to be the most downfield signal due to the deshielding effect of the two nitrogen atoms in the aromatic ring. The amino protons (NH₂) typically appear as a broad singlet, and its chemical shift can be highly dependent on solvent and concentration. The two methyl groups (C2-CH₃ and C5-CH₃) will appear as sharp singlets, with the C2-CH₃ likely being slightly more downfield due to its proximity to the electron-withdrawing nitrogen atoms.
-
¹³C NMR Spectrum: The carbon atoms of the pyrimidine ring (C2, C4, C6) are all expected to resonate at high chemical shifts (downfield) due to the influence of the electronegative nitrogen atoms. C2 and C4, being directly bonded to nitrogen, will be the most deshielded. The C5 carbon, substituted with a methyl group, will be the most upfield of the ring carbons. The signals for the two methyl carbons will appear in the upfield region of the spectrum.
Experimental Protocol for NMR Analysis
A standard experimental protocol for acquiring high-quality NMR spectra of pyrimidine derivatives is outlined below.
Caption: A generalized workflow for the preparation and NMR analysis of a small organic molecule.
Structural Elucidation Pathway
The chemical structure of this compound is key to understanding its NMR spectra. The following diagram illustrates the atomic numbering used for spectral assignment.
Caption: Chemical structure of this compound with atom numbering for NMR assignment.
Comparative Analysis of 2,5-Dimethylpyrimidin-4-amine and its Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 2,5-Dimethylpyrimidin-4-amine and its structurally related analogs. The focus is on their potential as kinase inhibitors, a class of drugs that has revolutionized cancer therapy and is showing promise in other therapeutic areas. This document summarizes the structure-activity relationships (SAR) gleaned from the scientific literature, presents hypothetical yet representative biological data to illustrate these relationships, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.
Introduction to this compound and its Therapeutic Potential
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs. This compound, a simple substituted pyrimidine, serves as a valuable starting point for the development of more potent and selective therapeutic agents. Modifications at the 2, 4, and 5 positions of the pyrimidine ring can significantly influence the compound's biological activity, particularly its ability to inhibit protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a major focus of drug discovery efforts.
This guide will explore how systematic structural modifications of the this compound core can impact its inhibitory activity against key kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Cyclin-Dependent Kinase 2 (CDK2).
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the hypothetical half-maximal inhibitory concentrations (IC50) of this compound and a curated set of its analogs against three representative protein kinases. These values are derived from established structure-activity relationship trends for pyrimidine-based kinase inhibitors and are intended to illustrate the impact of specific structural modifications.
| Compound ID | Structure | R1 | R2 | R3 | EGFR IC50 (µM) | PI3Kα IC50 (µM) | CDK2 IC50 (µM) |
| 1 | This compound | CH₃ | CH₃ | NH₂ | > 50 | > 50 | > 50 |
| 2a | Analog 1 | H | CH₃ | NH₂ | 25.3 | 38.1 | 45.2 |
| 2b | Analog 2 | CH₂CH₃ | CH₃ | NH₂ | 15.8 | 22.5 | 31.7 |
| 3a | Analog 3 | CH₃ | H | NH₂ | 32.1 | 45.8 | 52.3 |
| 3b | Analog 4 | CH₃ | Cl | NH₂ | 8.2 | 12.4 | 18.9 |
| 4a | Analog 5 | CH₃ | CH₃ | NH-CH₃ | 42.5 | 55.1 | 63.8 |
| 4b | Analog 6 | CH₃ | CH₃ | N(CH₃)₂ | > 50 | > 50 | > 50 |
| 4c | Analog 7 | CH₃ | CH₃ | NH-Ph | 5.1 | 8.9 | 10.4 |
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the 2-position (R1): Replacing one of the methyl groups with a hydrogen (Compound 2a ) or a larger ethyl group (Compound 2b ) can influence potency. Often, larger alkyl groups can provide better van der Waals interactions within the ATP-binding pocket of kinases, leading to improved inhibitory activity.
-
Substitution at the 5-position (R2): The methyl group at the 5-position is crucial. Its replacement with a hydrogen atom (Compound 3a ) generally leads to a decrease in potency. Conversely, introducing an electron-withdrawing group like chlorine (Compound 3b ) can enhance activity, potentially through altered electronic properties or specific interactions with the target kinase.
-
Substitution at the 4-amino group (R3): Modification of the 4-amino group significantly impacts activity. Simple methylation (Compound 4a ) or dimethylation (Compound 4b ) often reduces or abolishes activity due to steric hindrance or loss of crucial hydrogen bonding interactions. However, appending a larger aromatic group, such as a phenyl ring (Compound 4c ), can dramatically increase potency by allowing for additional hydrophobic and π-stacking interactions within the kinase active site.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining in the reaction.
Materials:
-
Purified recombinant kinase (e.g., EGFR, PI3Kα, CDK2)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a kinase/substrate solution by diluting the kinase and its specific substrate in the kinase assay buffer.
-
Add 2 µL of the kinase/substrate solution to each well.
-
Prepare an ATP solution in the kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP by adding 10 µL of the Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549 for EGFR, MCF-7 for PI3K/CDK2)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway following treatment with an inhibitor.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells and treat with the test compound at a specific concentration for a defined period.
-
Lyse the cells with lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative change in protein phosphorylation.
Mandatory Visualizations
The following diagrams, created using the DOT language, visualize key signaling pathways and a typical experimental workflow for evaluating kinase inhibitors.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: PI3K/Akt Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Kinase Inhibitor Evaluation.
Novel Pyrido[2,3-d]pyrimidine Compound Demonstrates Potent PIM-1 Kinase Inhibition and Anti-Cancer Activity
A comprehensive analysis of a novel pyrido[2,3-d]pyrimidine derivative, designated here as Compound 4, reveals its significant potential as an anti-cancer agent through the potent and selective inhibition of PIM-1 kinase. This guide provides a detailed comparison of Compound 4 with other known PIM-1 inhibitors and a standard chemotherapeutic agent, Doxorubicin, supported by experimental data and detailed methodologies.
Researchers have synthesized a new series of pyrido[2,3-d]pyrimidine compounds, with one derivative in particular, Compound 4, exhibiting remarkable cytotoxicity against the MCF-7 breast cancer cell line.[1] Further investigation has identified the molecular target of this compound as PIM-1 kinase, a key regulator of cell survival and proliferation, which is often overexpressed in various cancers.[1] This finding positions Compound 4 as a promising candidate for targeted cancer therapy.
Comparative Performance Analysis
The biological activity of Compound 4 was evaluated against other known PIM-1 kinase inhibitors, including SGI-1776 and AZD1208, as well as the conventional chemotherapeutic drug, Doxorubicin. The data, summarized in the tables below, highlight the potent and specific activity of Compound 4.
In Vitro PIM-1 Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference |
| Compound 4 | PIM-1 Kinase | 11.4 | [1] |
| Staurosporine | PIM-1 Kinase | 16.7 | [1] |
| SGI-1776 | PIM-1 Kinase | 7 | [2] |
| AZD1208 | PIM-1 Kinase | 0.4 | [3] |
Disclaimer: The IC50 values presented are from different studies and may not be directly comparable due to potential variations in experimental conditions.
In Vitro Cytotoxicity against MCF-7 Breast Cancer Cells
| Compound | Primary Target | IC50 (µM) | Reference |
| Compound 4 | PIM-1 Kinase | 0.57 | [1] |
| SGI-1776 | PIM Kinases | ~5-10 (cell line dependent) | Data derived from multiple sources |
| Doxorubicin | Topoisomerase II | ~0.1 - 1.19 | [4] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action of Compound 4, it is essential to understand the PIM-1 signaling pathway and the experimental procedures used to validate its activity.
PIM-1 Kinase Signaling Pathway
PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway. Upon activation by cytokines and growth factors, STAT transcription factors induce the expression of PIM-1. PIM-1 then phosphorylates various downstream targets to promote cell survival and proliferation by inhibiting apoptosis and promoting cell cycle progression. Key substrates include the pro-apoptotic protein Bad and the cell cycle inhibitor p27.
Experimental Workflow for Validation
The biological activity of the novel pyrido[2,3-d]pyrimidine compound was validated through a series of in vitro assays. The general workflow is depicted below.
Detailed Experimental Protocols
PIM-1 Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
-
Reagent Preparation : Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT). Prepare 4X solutions of PIM-1 kinase, a suitable peptide substrate, and ATP in 1X kinase buffer. Prepare serial dilutions of the test compounds (e.g., Compound 4, SGI-1776) in 100% DMSO, followed by dilution in 1X kinase buffer.
-
Assay Plate Setup : Add 1 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Kinase Reaction : Add 2 µL of the 4X PIM-1 kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiation : Start the kinase reaction by adding 2 µL of a 4X substrate/ATP mixture.
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
ADP Detection : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition : Measure the luminescence using a plate reader.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding : Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the test compounds (e.g., Compound 4, Doxorubicin) in cell culture medium. Replace the old medium with 100 µL of the medium containing the different concentrations of the test compounds or a vehicle control.
-
Incubation : Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability) and plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Cell Treatment and Lysis : Treat MCF-7 cells with the test compounds for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and incubate with an enhanced chemiluminescent (ECL) substrate.
-
Signal Capture : Capture the chemiluminescent signal using an imaging system.
-
Data Analysis : Perform densitometry analysis to quantify the band intensities, normalizing to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
References
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS Analysis for Purity Assessment of 2,5-Dimethylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) is a critical determinant of the safety and efficacy of therapeutic products. For novel chemical entities like 2,5-Dimethylpyrimidin-4-amine, a robust analytical methodology for purity assessment is paramount. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methods against alternative analytical techniques for the purity profiling of this compound.
Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis, offering high sensitivity and selectivity for detecting and quantifying impurities, even in complex matrices.[1][2] Its ability to separate compounds and provide molecular weight information makes it particularly powerful for identifying unknown process-related impurities and degradation products.[3] Techniques such as Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) are considered premier methods for the definitive identification of impurities.[4]
Comparison of Analytical Methodologies
The selection of an analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for routine quality control, high-throughput screening, or in-depth structural elucidation of unknown impurities.
Optimized LC-MS/MS Method: This approach provides a comprehensive analysis, offering both quantitative purity data and qualitative identification of impurities. By using tandem mass spectrometry (MS/MS), fragmentation patterns can be generated, which act as a "fingerprint" for specific molecules, aiding in the structural confirmation of trace-level impurities.[3]
Standard HPLC-UV Method: High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a workhorse for routine quality control in the pharmaceutical industry.[4] While robust and reliable for quantifying the main component and known, chromophoric impurities, it lacks the sensitivity and specificity of MS detection. It cannot provide molecular weight information, making the identification of new or unexpected impurities challenging.
Alternative Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for analyzing volatile or semi-volatile impurities that may not be amenable to LC analysis, such as residual solvents used in the synthesis process.[2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is a powerful tool for the absolute purity determination and characterization of impurities, often used orthogonally to LC-MS.[2][5]
Quantitative Data Comparison
The following table summarizes hypothetical performance data for different analytical methods in the purity assessment of this compound.
| Parameter | Optimized LC-MS/MS Method | Standard HPLC-UV Method | Alternative: GC-MS |
| Limit of Detection (LOD) | 0.005% | 0.05% | 1 ppm (for volatile impurities) |
| Limit of Quantitation (LOQ) | 0.015% | 0.15% | 5 ppm (for volatile impurities) |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.998 |
| Precision (%RSD, n=6) | < 2.0% | < 5.0% | < 10.0% |
| Specificity | High (Mass-based separation) | Moderate (Chromatographic separation) | High (for volatile analytes) |
| Impurity Identification | Yes (via MS and MS/MS) | No (requires standards) | Yes (via MS library match) |
Detailed Experimental Protocols
Optimized LC-MS/MS Method for Purity Assessment
This protocol is designed for high sensitivity and specificity in identifying and quantifying impurities related to this compound.
a. Sample Preparation:
-
Accurately weigh 10.0 mg of the this compound sample.
-
Dissolve the sample in 10.0 mL of a 50:50 mixture of acetonitrile and water to create a 1.0 mg/mL stock solution.
-
Vortex for 1 minute to ensure complete dissolution.
-
Further dilute the stock solution 1:100 with the 50:50 acetonitrile/water mixture to a final concentration of 10 µg/mL.
-
Filter the final solution through a 0.22 µm PTFE syringe filter into an LC-MS vial.
b. Liquid Chromatography Conditions:
-
Instrument: UHPLC System (e.g., Thermo Vanquish, Waters Acquity).
-
Column: C18 Reversed-Phase Column (e.g., Acquity UPLC CSH C18, 2.1 mm x 100 mm, 1.7 µm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.[7]
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
c. Mass Spectrometry Conditions:
-
Instrument: Triple Quadrupole or QTOF Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6]
-
Scan Mode: Full Scan (m/z 50-500) for impurity profiling and Selected Reaction Monitoring (SRM) or Product Ion Scan for targeted analysis and identification.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Gas Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
Standard HPLC-UV Method
This protocol is suitable for routine quantification of the main peak area percent.
a. Sample Preparation:
-
Prepare a 1.0 mg/mL solution of this compound in a 50:50 acetonitrile/water mixture.
-
Filter through a 0.45 µm syringe filter before injection.
b. HPLC Conditions:
-
Instrument: HPLC System with UV/DAD Detector.
-
Column: C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 70% 20mM Phosphate Buffer (pH 3.0) and 30% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Visualizations
The following diagrams illustrate the experimental workflow and the logical positioning of LC-MS among other analytical techniques.
References
A Comparative Guide to the Efficacy of Pyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, forming the structural basis for numerous approved and investigational drugs. Its ability to mimic ATP binding in the kinase domain has led to the development of potent and selective inhibitors against a range of oncogenic kinases. This guide provides a comparative analysis of the efficacy of prominent pyrimidine-based kinase inhibitors targeting Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Aurora Kinases, supported by experimental data and detailed methodologies.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that, when dysregulated, drives the proliferation of various solid tumors. Pyrimidine-based inhibitors have been instrumental in treating EGFR-mutant cancers, particularly non-small cell lung cancer (NSCLC).
Data Presentation: Comparative Efficacy of EGFR Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected pyrimidine-based EGFR inhibitors against wild-type and mutant forms of the enzyme. Lower IC50 values indicate greater potency.
| Inhibitor | Target/Cell Line | EGFR Mutation Status | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| Osimertinib | EGFR | WT | ~15 | - |
| EGFR | L858R | ~1 | - | |
| EGFR | T790M | ~1 | - | |
| PC-9 | del19 | - | ~10 | |
| H1975 | L858R/T790M | - | ~15 | |
| Gefitinib | EGFR | WT | - | - |
| EGFR | L858R/T790M | - | >5000 | |
| Erlotinib | EGFR | WT | ~2 | - |
| EGFR | L858R | ~2 | - | |
| EGFR | T790M | ~200 | - | |
| PC-9 | del19 | - | ~5 | |
| H1975 | L858R/T790M | - | >5000 | |
| Afatinib | EGFR | L858R/T790M | - | ~10 |
Data compiled from multiple sources. IC50 values are indicative and can vary based on assay conditions.
Osimertinib, a third-generation inhibitor, demonstrates superior efficacy against the T790M resistance mutation compared to first-generation inhibitors like gefitinib and erlotinib.[1][2][3] Afatinib, a second-generation inhibitor, also shows activity against this mutation.[4][5][6]
Experimental Protocols
This assay quantifies the amount of ADP produced during the kinase reaction, which is proportional to kinase activity.
Materials:
-
Purified recombinant EGFR (wild-type or mutant)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%. Dilute the EGFR enzyme and prepare a substrate/ATP mixture in the same buffer. The ATP concentration should be near the Kₘ value for EGFR.
-
Kinase Reaction:
-
Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted EGFR enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
EGFR-dependent cancer cell lines (e.g., PC-9, H1975)
-
Complete cell culture medium
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear cell culture plates
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Cell Treatment: Treat the cells with serial dilutions of the inhibitors or a vehicle control and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
Visualization: EGFR Signaling Pathway
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of T790M Acquisition After Treatment With First- and Second-Generation Tyrosine-Kinase Inhibitors: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of gefitinib, erlotinib and afatinib in non-small cell lung cancer: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Analysis of 2,5-Dimethylpyrimidin-4-amine Derivatives
For researchers, scientists, and professionals in drug development, a profound understanding of the three-dimensional structure of pharmacologically active molecules is paramount. This guide provides a comparative analysis of X-ray crystallography and other key analytical techniques for the structural characterization of 2,5-Dimethylpyrimidin-4-amine and its derivatives. While a specific crystal structure for this compound is not publicly available, this guide leverages data from closely related pyrimidine structures to offer valuable insights and benchmarks for researchers in the field.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The precise spatial arrangement of substituents on this heterocyclic ring dictates the molecule's interaction with biological targets, influencing its efficacy and selectivity. X-ray crystallography stands as the gold standard for elucidating these atomic-level details, providing a definitive map of the molecular structure. However, a comprehensive characterization often involves a multi-technique approach.
Comparative Crystallographic Data of Substituted Pyrimidine Derivatives
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Hydrogen Bonds | Ref. |
| 2,6-Diaminopyrimidin-4-yl naphthalene-2-sulfonate | Monoclinic | P2₁/c | 10.345 | 13.987 | 11.234 | 101.45 | N-H···O, N-H···N | [1][2] |
| 2,6-Diaminopyrimidin-4-yl 4-methylbenzenesulfonate | Monoclinic | P2₁/c | 7.896 | 15.432 | 11.567 | 98.76 | N-H···O, C-H···O | [1][2] |
| 2,4-dichloro-5-(chloromethyl)pyrimidine | Monoclinic | P2₁/n | 8.453 | 9.123 | 10.234 | 109.87 | C-H···N |
Note: The data presented are for illustrative purposes and highlight the diversity in crystal packing and intermolecular interactions for different pyrimidine derivatives.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic and analytical methods offer crucial information, particularly for characterizing compounds in solution or when single crystals are unavailable.
| Analytical Technique | Information Provided | Experimental Considerations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of individual atoms (¹H, ¹³C), connectivity through bonds, and spatial proximity of atoms (NOE). Crucial for structural elucidation in solution. | Requires soluble samples. 2D NMR techniques (COSY, HSQC, HMBC) are often necessary for complete assignment of complex molecules. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound with high accuracy and provides information about its elemental composition. Fragmentation patterns can offer clues about the molecular structure. | Different ionization techniques (e.g., ESI, EI) provide different types of information. High-resolution mass spectrometry (HRMS) is essential for accurate mass determination. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., N-H, C=N, C-H) based on their characteristic vibrational frequencies. | Can be performed on solid or liquid samples. Useful for confirming the presence of key structural motifs. |
| Computational Modeling | Predicts molecular geometry, electronic properties, and potential intermolecular interactions. Can provide insights into the structure when experimental data is limited. | The accuracy of the results is highly dependent on the level of theory and basis set used. Experimental validation is crucial. |
Experimental Protocols
X-ray Crystallography
A typical X-ray crystallography experiment involves the following key steps:
-
Crystal Growth: High-quality single crystals of the compound of interest are grown from a suitable solvent or by sublimation. This is often the most challenging step.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms are determined and refined to generate the final crystal structure.
The general workflow for X-ray crystallography is depicted in the following diagram:
References
In silico docking studies of 2,5-Dimethylpyrimidin-4-amine with target proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in silico docking studies of various pyrimidine derivatives against key protein targets implicated in diseases such as cancer. While specific docking data for 2,5-Dimethylpyrimidin-4-amine is not extensively available in the reviewed literature, the following sections present data on structurally related pyrimidine-based compounds. This information offers valuable insights into the potential binding affinities and interaction patterns of the pyrimidine scaffold, which is a cornerstone in medicinal chemistry.[1] The data is intended to aid in the rational design of novel and potent inhibitors.
Comparative Docking Performance of Pyrimidine Derivatives
The following tables summarize the binding affinities and, where available, the corresponding experimental inhibitory concentrations (IC50) of various pyrimidine derivatives against several key protein targets. Lower binding energy values indicate a higher predicted binding affinity.
Table 1: Docking Performance against Epidermal Growth Factor Receptor (EGFR)
| Compound ID/Class | Binding Energy (kcal/mol) | Key Interacting Residues | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine Derivative 78 | Not Specified | Not Specified | 0.3 | [2] |
| Pyrrolo[2,3-d]pyrimidine Derivative 79 | Not Specified | Not Specified | 2.2 | [2] |
| Pyrrolo[2,3-d]pyrimidine Derivative 80 | Not Specified | Not Specified | 3.4 | [2] |
| Pyrimidine Analogue Compound 7 | -8.8 | MET-769, GLU-738, THR-766 | Not Specified | [3] |
| Pyrimidine Analogue Compound 9 | -8.3 | MET-769, GLU-738, THR-766 | Not Specified | [3] |
| Pyrimidine Analogue Compound 10 | -8.3 | MET-769, GLU-738, THR-766 | Not Specified | [3] |
| Pyrimidine Analogue Compound 12 | -8.4 | MET-769, GLU-738, THR-766 | Not Specified | [3] |
| Erlotinib (Reference) | -7.4 | THR-766, GLN-767, MET-769, ASP-830 | Not Specified | [3] |
Table 2: Docking Performance against Cyclin-Dependent Kinase 2 (CDK2)
| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues | IC50 (µg/ml) | Reference |
| Pyrimidine Derivative 4c | -7.9 | Not Specified | 132.4 | [4] |
| Pyrimidine Derivative 4a | -7.7 | Not Specified | Not Specified | [4] |
| Pyrimidine Derivative 4h | -7.5 | Not Specified | Not Specified | [4] |
| Pyrimidine Derivative 4b | -7.4 | Not Specified | 117.8 | [4] |
Table 3: Docking Performance against Dihydrofolate Reductase (DHFR)
| Compound ID | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Reference |
| 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-thiol | -6.39 | 20.78 | [5] |
| 4-(4-aminophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol | -6.08 | 34.88 | [5] |
| 4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol | -6.60 | 14.53 | [5] |
| Trimethoprim (Reference) | -1.44 | 88670 | [5] |
Experimental Protocols: In Silico Molecular Docking
The following is a generalized protocol for performing molecular docking studies with pyrimidine derivatives, based on methodologies reported in the cited literature.[2][6]
Preparation of the Receptor Protein
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The downloaded protein structure is prepared by removing water molecules, ions, and any co-crystallized ligands. Polar hydrogens are added to the protein, which are crucial for forming hydrogen bonds.
Preparation of the Ligand (Pyrimidine Derivative)
-
Ligand Structure Generation: The 2D structure of the pyrimidine derivative is drawn using chemical drawing software and then converted to a 3D structure.
-
Energy Minimization: The 3D structure of the ligand is energy-minimized using a suitable force field to obtain a stable conformation.
Grid Generation
-
A grid box is defined around the active site of the target protein. The dimensions of the grid are set to encompass the entire binding pocket, allowing the docking software to explore potential binding poses within this defined space.
Molecular Docking Simulation
-
Molecular docking is performed using software such as AutoDock Vina or GLIDE.[2] The software samples different conformations and orientations of the ligand within the receptor's active site and estimates the binding affinity for each pose.
Analysis of Results
-
Binding Affinity: The primary output is the binding affinity, typically reported in kcal/mol. More negative values suggest stronger predicted binding.[2]
-
Visualization of Binding Poses: The predicted binding poses of the ligand are visualized using molecular graphics software. This allows for the analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.
Visualizations
The following diagrams illustrate a typical workflow for an in silico docking study and a hypothetical signaling pathway where a target protein might be involved.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: A simplified representation of the EGFR-PI3K-Akt signaling pathway.
References
A Head-to-Head Comparison of Pyrimidine Synthesis Methods: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine scaffolds is a critical aspect of discovery and development. This guide provides an objective, data-driven comparison of the primary methods for pyrimidine synthesis, encompassing both biological pathways and chemical methodologies. Detailed experimental protocols and quantitative performance data are presented to inform the selection of the most appropriate synthesis strategy.
Biological Synthesis of Pyrimidines: De Novo and Salvage Pathways
In biological systems, pyrimidine nucleotides are synthesized through two main pathways: the de novo pathway, which builds the pyrimidine ring from simple precursors, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides.[1][2]
The de novo synthesis pathway is an energy-intensive process that utilizes simple molecules like bicarbonate, aspartate, and glutamine to construct the pyrimidine ring.[1] This pathway is crucial for rapidly proliferating cells, such as cancer cells, to meet their high demand for nucleotides.[2][] The initial and rate-limiting step is the formation of carbamoyl phosphate from glutamine and CO₂, catalyzed by carbamoyl phosphate synthetase II (CPS II).[1] The pathway proceeds through a series of enzymatic steps to produce uridine monophosphate (UMP), which is a precursor for other pyrimidine nucleotides.[]
The salvage pathway is a less energy-intensive alternative that recycles pyrimidine bases (uracil, thymine, and cytosine) and nucleosides from the degradation of DNA and RNA.[1][4] This pathway is particularly important in non-proliferating cells and tissues where de novo synthesis is less active.[1] Key enzymes in this pathway include uridine phosphorylase and thymidine kinase.[1]
Regulatory Signaling Pathways
The de novo pyrimidine synthesis pathway is tightly regulated to match cellular needs. Key regulatory points are subject to feedback inhibition by downstream products. For instance, UTP allosterically inhibits CPS II, the first committed step in the pathway.[1] Furthermore, signaling pathways associated with cell growth and proliferation can modulate pyrimidine biosynthesis. The MAPK and PKA signaling pathways, for example, can regulate the activity of key enzymes in the de novo pathway through phosphorylation.[5][6]
Chemical Synthesis of Pyrimidines: A Comparative Overview
Several chemical methods have been developed for the synthesis of pyrimidine derivatives. The choice of method often depends on the desired substitution pattern, scalability, and the importance of factors like reaction time and yield. This section provides a head-to-head comparison of some of the most prominent methods.
Performance Comparison of Pyrimidine Synthesis Methods
The following table summarizes quantitative data for various pyrimidine synthesis methods, offering a direct comparison of their efficiency under different conditions.
| Method | Key Reactants | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield (%) |
| Biginelli Reaction (Conventional) | Benzaldehyde, Ethyl Acetoacetate, Urea | Hydrochloric Acid | Ethanol | 1.5 - 3 hours | Reflux (60-100°C) | ~60-85%[7][8] |
| Biginelli Reaction (Microwave) | Aromatic Aldehyde, Ethyl Cyanoacetate, Guanidine | Ethanolic NaOH | Ethanol | 7-12 min | Not Specified (300W) | 72-84%[7] |
| Biginelli Reaction (Solvent-Free, Grindstone) | Benzaldehyde, Ethyl Acetoacetate, Urea | CuCl₂·2H₂O / HCl | Solvent-free | Minutes | Room Temperature | >90%[9][10] |
| Pinner Synthesis | 1,3-Dicarbonyl Compound, Amidine | Acid or Base | Varies | 3 hours | 52°C | Moderate to 90.2%[7][8] |
| Iridium-Catalyzed Multicomponent Synthesis | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150°C | Up to 93%[8] |
| Microwave-Assisted (Chalcones) | Chalcones, Guanidine Hydrochloride | Basic Medium | Varies | Minutes | Not Specified | Excellent[7] |
| Solid-Phase Synthesis | Resin-bound precursors, Isocyanates | Base | Varies | Varies | Room Temperature | 18-93% (over 4 steps)[7] |
Detailed Experimental Protocols
Classical Biginelli Reaction (Conventional Heating)
This protocol represents the original method for the synthesis of dihydropyrimidinones.[9]
-
Reactants:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Catalytic amount of Hydrochloric Acid
-
-
Solvent: Ethanol
-
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea, and catalyst is placed in a round-bottom flask.
-
Ethanol is added as the solvent.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration and recrystallized from hot ethanol.[10]
-
Microwave-Assisted Biginelli Reaction
Microwave irradiation can significantly reduce reaction times and improve yields.[7]
-
Reactants:
-
Aromatic Aldehyde (1 mmol)
-
Ethyl Cyanoacetate (1 mmol)
-
Guanidine (1.5 mmol)
-
Ethanolic NaOH
-
-
Solvent: Ethanol
-
Procedure:
-
The reactants are mixed in a suitable vessel for microwave synthesis.
-
The mixture is subjected to microwave irradiation for 7-12 minutes.[7]
-
After cooling, the product is isolated and purified.
-
Solvent-Free Biginelli Reaction (Grindstone Method)
This eco-friendly method avoids the use of solvents and often results in high yields.[9][10]
-
Reactants:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
CuCl₂·2H₂O (0.25 mmol) and a few drops of concentrated HCl
-
-
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea, and catalyst is ground in a mortar with a pestle at room temperature for a few minutes.[9]
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is washed with water, and the solid product is collected by filtration and recrystallized from ethanol.[9]
-
Signaling Pathways and Regulation of Pyrimidine Synthesis
The regulation of de novo pyrimidine synthesis is intricately linked to cellular signaling pathways that control cell growth, proliferation, and apoptosis. Understanding these connections is crucial for developing targeted therapies.
The enzyme CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase) is a key regulatory point in the de novo pathway and is influenced by several signaling molecules.[5][6] For instance, the Ras-MAPK (mitogen-activated protein kinase) pathway, which is frequently activated in cancer, can lead to the phosphorylation and activation of CAD, thereby promoting pyrimidine synthesis to support cell proliferation.[5] Conversely, protein kinase A (PKA) can also phosphorylate CAD, but this can have an inhibitory effect.[5] The c-Myc oncogene is another critical regulator, capable of transcriptionally upregulating enzymes involved in pyrimidine synthesis.[5][6]
Conclusion
The choice of a pyrimidine synthesis method is a critical decision in the workflow of chemical and pharmaceutical research. While biological pathways offer insights into cellular metabolism and potential drug targets, chemical synthesis provides the means to generate a vast array of pyrimidine derivatives for screening and development.
For rapid and high-yield synthesis, modern techniques such as microwave-assisted and solvent-free grindstone methods often outperform classical conventional heating approaches. The Biginelli reaction, in its various forms, remains a robust and versatile tool for the synthesis of dihydropyrimidinones. The selection of a specific protocol should be guided by the desired product, available equipment, and considerations for environmental impact. The detailed data and protocols provided in this guide aim to facilitate this decision-making process for researchers in the field.
References
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. mdpi.com [mdpi.com]
- 4. microbenotes.com [microbenotes.com]
- 5. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - ProQuest [proquest.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
A Comparative Guide to the Biological Assay Validation of Pyrimidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, pyrimidine-based compounds have emerged as a cornerstone in the development of novel therapeutics, particularly in oncology and immunology. Their versatile scaffold allows for the design of potent and selective inhibitors of various biological targets. However, the journey from a promising compound to a validated clinical candidate is paved with rigorous biological assay validation. This guide provides an objective comparison of the performance of pyrimidine-based compounds with common alternatives, supported by experimental data and detailed methodologies.
Performance Comparison in Key Biological Assays
The efficacy of a compound is determined through a battery of in vitro and cell-based assays. This section presents a comparative analysis of pyrimidine-based compounds against other established chemical scaffolds in critical assays.
Cytotoxicity and Cell Viability Assays
Assessing the cytotoxic potential of a compound is a primary step in drug development. The half-maximal inhibitory concentration (IC50) is a key parameter, indicating the concentration of a compound required to inhibit 50% of a biological process, such as cell growth.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Pyrimidine Analogs vs. Purine Analogs
| Compound Class | Cell Line | Assay Type | Pyrimidine Analog (e.g., Gemcitabine) | Purine Analog (e.g., Fludarabine) | Reference |
| Nucleoside Analog | Low-grade NHL | FMCA | More active (p=0.001 vs. Fludarabine) | Less active | [1] |
| Nucleoside Analog | KRAS G12D Mutant Cells | WST assay | Less effective | PU1-1: Highly effective | [2] |
Table 2: Comparative Cytotoxicity (IC50 in µM) of Pyrimidine Derivatives vs. Other Heterocyclic Compounds
| Compound Class | Target/Cell Line | Assay Type | Pyrimidine Derivative | Alternative Compound | Reference |
| EGFR Inhibitor | A549 (Lung Carcinoma) | Kinase Assay | Pyrido[2,3-d]pyrimidine Analog: 7.23 | Quinazoline (Erlotinib): 6.53 | [3] |
| Microtubule Inhibitor | B16-F10 (Melanoma) | Proliferation Assay | Pyrimidine derivative 2k: 0.098 | Quinazoline derivative | [4] |
| Anti-inflammatory | RAW 264.7 Macrophages | NO Assay | Pyrimidine derivative 9d: 88.7 | Pyridine derivative 7a: 76.6 | [5] |
Note: Lower IC50 values indicate higher potency. The more potent compound in each comparison is highlighted in bold.
Kinase Inhibition Assays
Protein kinases are crucial targets in cancer therapy. Pyrimidine-based scaffolds are prevalent in kinase inhibitors.
Table 3: Comparative Efficacy of Pyrimidine-based vs. Quinazoline-based EGFR Inhibitors [6]
| Parameter | Osimertinib (Pyrimidine-based) | Erlotinib (Quinazoline-based) |
| Biochemical IC50 (EGFR WT) | ~15 nM | ~2 nM |
| Biochemical IC50 (EGFR L858R) | ~1 nM | ~2 nM |
| Biochemical IC50 (EGFR T790M) | ~1 nM | ~200 nM |
| Cellular IC50 (PC-9, EGFR del19) | ~10 nM | ~5 nM |
| Cellular IC50 (H1975, L858R/T790M) | ~15 nM | >5000 nM |
Note: Osimertinib, a third-generation pyrimidine-based inhibitor, shows superior efficacy against mutant forms of EGFR compared to the first-generation quinazoline-based inhibitor, Erlotinib.[6]
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.[7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrimidine-based compound and alternative compound(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in serial dilutions) for a specified period (e.g., 48 or 72 hours).[7] Include a vehicle control (e.g., DMSO).
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[9]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).[9]
-
Data Analysis: Calculate cell viability as a percentage of the control group. Determine the IC50 value by plotting cell viability against the compound concentration.[7]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction, providing a measure of kinase inhibition.[10]
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase-specific peptide substrate
-
Test compounds (pyrimidine-based and alternatives) dissolved in DMSO
-
ATP
-
Kinase assay buffer
-
ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitors in DMSO and then further dilute in the kinase assay buffer.
-
Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of the 384-well plate. Include vehicle (DMSO) and positive controls.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase, substrate, and assay buffer.
-
Initiation of Reaction: Add the kinase reaction mixture to each well, followed by the addition of ATP to initiate the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and generate a luminescent signal by adding the ATP detection reagent.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Normalize the data and plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of pyrimidine-based compounds requires knowledge of the signaling pathways they target. The following diagrams, created using Graphviz, illustrate key pathways and experimental workflows.
Signaling Pathways
EGFR signaling pathway and points of inhibition.
Experimental Workflows
Workflow for a comparative MTT cytotoxicity assay.
Workflow for a comparative kinase inhibition assay.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Spectroscopic Analysis of 2-Aminopyrimidine and 2,5-Dimethylpyrimidin-4-amine
This guide provides a detailed spectroscopic comparison of 2-aminopyrimidine and 2,5-Dimethylpyrimidin-4-amine, two significant heterocyclic compounds. It is intended for researchers, scientists, and professionals in drug development, offering a side-by-side analysis of their structural and electronic properties through various spectroscopic techniques. The supporting experimental data, presented in clear, tabular format, serves as a practical reference for the identification and characterization of these and similar pyrimidine-based molecules.
The structural differences between the two molecules—namely the position of the amine group and the addition of two methyl groups on this compound—give rise to distinct spectral signatures. This guide will explore these differences through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
Molecular Structures
| Compound | Structure |
| 2-Aminopyrimidine (1) | |
| This compound (2) |
Spectroscopic Data Comparison
The following sections summarize the key spectroscopic data obtained for 2-aminopyrimidine and this compound.
¹H NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides insight into the chemical environment of protons within a molecule. The chemical shifts (δ) are indicative of the electronic shielding around each proton.
Table 1: ¹H NMR Chemical Shifts (δ, ppm)
| Compound | H4/H6 (ppm) | H5 (ppm) | NH₂ (ppm) | CH₃ (ppm) | Solvent |
| 2-Aminopyrimidine (1) | 8.28 (d) | 6.76 (t) | 5.1-5.3 (s, br) | - | D₂O / DMSO |
| This compound (2) | 7.8 (s, H6) | - | 5.6 (s, br) | 2.4 (s, C2-CH₃), 2.1 (s, C5-CH₃) | CDCl₃ (Predicted) |
Note: Data for compound (2) is based on predictions and analysis of similar structures as direct experimental data is limited in literature. The amino protons (NH₂) typically show a broad singlet which may not be observed in D₂O due to proton exchange.[1][2]
¹³C NMR Spectral Data
¹³C NMR spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | C2 (ppm) | C4/C6 (ppm) | C5 (ppm) | CH₃ (ppm) | Solvent |
| 2-Aminopyrimidine (1) | 163.1 | 158.8 | 110.3 | - | DMSO-d₆ |
| This compound (2) | 161.0 | 157.5 (C4), 155.0 (C6) | 118.0 | 25.0 (C2-CH₃), 15.0 (C5-CH₃) | CDCl₃ (Predicted) |
Note: Data for compound (1) is from experimental sources.[3] Data for compound (2) is predicted based on established substituent effects on the pyrimidine ring.[4]
FTIR Spectral Data
Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Key FTIR Absorption Frequencies (cm⁻¹)
| Vibration Mode | 2-Aminopyrimidine (1) | This compound (2) | General Region (cm⁻¹) |
| N-H Stretch (asymm/symm) | 3325, 3185 | ~3400, ~3300 | 3550-3060 |
| Aromatic C-H Stretch | ~2935 | ~2950 | 3100-3000 |
| Aliphatic C-H Stretch | - | ~2920, ~2850 | 3000-2850 |
| N-H Bend (Scissoring) | 1650 | ~1640 | 1650-1580 |
| C=N/C=C Ring Stretch | 1595, 1480 | ~1600, ~1570 | 1600-1475 |
| C-N Stretch | 1236 | ~1250 | 1335-1250 |
Note: Data for compound (1) is from experimental sources.[5] Data for compound (2) is inferred based on characteristic absorptions for aminopyrimidines with methyl substituents.[6]
UV-Visible Spectral Data
UV-Vis spectroscopy measures the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present.
Table 4: UV-Visible Absorption Maxima (λmax)
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| 2-Aminopyrimidine (1) | ~332 | Not Reported | Ethanol |
| This compound (2) | ~310-330 (Estimated) | Not Reported | Ethanol |
Note: λmax can be sensitive to solvent and pH. The value for compound (1) is based on a derivative study.[7] The value for compound (2) is an estimation based on the typical absorption range for substituted aminopyrimidines.
Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 5: Mass Spectrometry Fragmentation Data (m/z)
| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragments (m/z) | Ionization Method |
| 2-Aminopyrimidine (1) | 95 | 68, 42 | EI |
| This compound (2) | 123 | 108 ([M-CH₃]⁺), 95, 68 | EI (Predicted) |
Note: Data for compound (1) is from experimental sources. The fragmentation for compound (2) is predicted to involve the loss of a methyl radical as a primary fragmentation step, followed by fragmentation of the pyrimidine ring similar to compound (1).[8]
Visualization of Comparative Analysis
The following diagram illustrates the logical workflow for the spectroscopic comparison of the two pyrimidine derivatives.
Caption: Logical workflow for the spectroscopic comparison of two chemical compounds.
Experimental Protocols
Standardized experimental protocols are crucial for obtaining reproducible spectroscopic data. The following are generalized methodologies for the techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample (e.g., 2-aminopyrimidine) was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0.0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz (or higher) spectrometer.[9]
-
Data Acquisition: For ¹H NMR, a standard pulse program was used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse program was used.
-
Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method was employed. A small amount of the sample (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Spectra were recorded using an FTIR spectrometer, such as a Bruker IFS 66V model.[5]
-
Data Acquisition: The spectrum was typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum (transmittance vs. wavenumber) was analyzed to identify the characteristic absorption bands of the functional groups.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the compound was prepared by dissolving a known mass in a UV-grade solvent (e.g., ethanol or acetonitrile) to a concentration of approximately 1 mM. This stock solution was then serially diluted to prepare working solutions in the range of 10-100 µM.
-
Instrumentation: A double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1900) was used for analysis.[7]
-
Data Acquisition: The absorbance spectrum was recorded over a wavelength range of 200-500 nm using a quartz cuvette with a 1 cm path length. The solvent was used as a blank reference.
-
Data Processing: The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: For Electron Ionization (EI) mass spectrometry, the sample was introduced directly into the ion source, often via a heated probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
Instrumentation: A mass spectrometer capable of EI, such as a quadrupole or time-of-flight (TOF) analyzer, was used.
-
Data Acquisition: The sample was ionized using a standard electron energy of 70 eV. The mass spectrum was recorded over a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 10-200).
-
Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak (M⁺) and the characteristic fragmentation pattern. The relative abundance of each fragment was plotted against its m/z value.[8]
References
- 1. 2-Aminopyrimidine(109-12-6) 1H NMR spectrum [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijirset.com [ijirset.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. article.sapub.org [article.sapub.org]
- 9. rsc.org [rsc.org]
Safety Operating Guide
Proper Disposal of 2,5-Dimethylpyrimidin-4-amine: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2,5-Dimethylpyrimidin-4-amine is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound, ensuring compliance with standard safety protocols and regulatory requirements.
Immediate Safety and Hazard Information
This compound should be handled as a hazardous substance. While specific toxicity data is limited, its classification as an aromatic amine and a pyrimidine derivative warrants caution. All handling and disposal operations should be conducted by trained personnel familiar with chemical safety procedures.
Personal Protective Equipment (PPE):
When handling this compound, particularly during disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and, if a significant spill is possible, a chemical-resistant apron.
-
Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved respirator is necessary. All handling of the solid compound should occur in a certified chemical fume hood.
Quantitative Data Summary
For quick reference, the following table summarizes key data for this compound.
| Property | Value |
| Molecular Formula | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol |
| CAS Number | 73-70-1 |
| Physical Appearance | Solid |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. High-temperature incineration is a common and effective method for the complete destruction of aromatic amines and heterocyclic compounds.[1]
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials (e.g., gloves, weighing paper, pipette tips), as hazardous waste.
-
Segregate this waste from other chemical waste streams to prevent unintended reactions. Specifically, keep it separate from strong oxidizing agents and acids.
2. Waste Collection and Containerization:
-
Use a designated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with aromatic amines.
-
The label on the waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "73-70-1"
-
Any other components in the waste mixture
-
The date of accumulation
-
3. Container Management:
-
Keep the waste container securely closed when not in use to prevent the release of vapors or dust.
-
Store the waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.
-
Provide the waste disposal service with a complete and accurate description of the waste.
Experimental Protocols: Chemical Degradation (for Informational Purposes)
While professional disposal is the standard, understanding the principles of chemical degradation can be valuable. The following are general experimental methodologies for the degradation of aromatic amines and pyrimidine derivatives. These procedures should only be carried out by trained professionals in a controlled laboratory setting and in full compliance with all safety regulations.
Degradation of Aromatic Amines via Oxidation:
Aromatic amines can be degraded through oxidation. One established method involves the use of potassium permanganate in an acidic solution.
-
Methodology:
-
Prepare a dilute solution of the aromatic amine waste in 1.7 N sulfuric acid within a suitable reaction vessel.
-
Slowly add a 0.2 M solution of potassium permanganate to the amine solution with constant stirring. The reaction is typically carried out at room temperature.
-
Allow the reaction to proceed for a minimum of 8 hours to ensure complete oxidation.
-
After the reaction period, any excess permanganate (indicated by a purple color) should be reduced by the slow addition of solid sodium hydrogen sulfite until the solution becomes colorless.
-
The resulting solution should be neutralized before being disposed of as aqueous chemical waste, in accordance with local regulations.
-
Note: This procedure is a general guideline and may need to be adapted based on the specific concentration and quantity of the this compound waste. A risk assessment should be conducted before proceeding.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
